molecular formula C13H13NS B101844 Benzenamine, 2-((4-methylphenyl)thio)- CAS No. 16452-09-8

Benzenamine, 2-((4-methylphenyl)thio)-

Cat. No.: B101844
CAS No.: 16452-09-8
M. Wt: 215.32 g/mol
InChI Key: KGFFMVMQCXIUOX-UHFFFAOYSA-N
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Description

Benzenamine, 2-((4-methylphenyl)thio)-, is a specialist chemical building block of interest in advanced organic synthesis and materials science research. This compound features an aniline group ortho-substituted with a (4-methylphenyl)thio ether moiety, a structure that suggests potential utility in the development of novel ligands, functionalized polymers, and heterocyclic systems. Its mechanism of action in research applications is derived from this molecular architecture, where the electron-donating thioether and aniline groups can influence reactivity and molecular interactions. Researchers value this scaffold for constructing more complex molecules, particularly in exploring structure-activity relationships and as a precursor in the synthesis of sulfur and nitrogen-containing compounds. As a chemical intermediate, its properties are crucial for projects in medicinal chemistry, such as the synthesis of compound libraries, and in the development of organic electronic materials. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylaniline
Source PubChem
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InChI

InChI=1S/C13H13NS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFFMVMQCXIUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167775
Record name Benzenamine, 2-((4-methylphenyl)thio)-
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Molecular Weight

215.32 g/mol
Source PubChem
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CAS No.

16452-09-8
Record name Benzenamine, 2-((4-methylphenyl)thio)-
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Record name Benzenamine, 2-((4-methylphenyl)thio)-
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Record name 2-(PARA-TOLYLTHIO)-ANILINE,97%
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Foundational & Exploratory

An In-depth Technical Guide to 2-((Aryl)thio)benzenamines: Focus on the Vortioxetine Intermediate, 2-((2,4-Dimethylphenyl)thio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: Initial searches for a specific Chemical Abstracts Service (CAS) number for "2-((4-methylphenyl)thio)benzenamine" did not yield a singular, dedicated entry in prominent chemical databases. This suggests that the compound may be a research chemical with limited commercial availability or is more commonly referred to by other nomenclature. To provide a comprehensive and technically accurate guide for researchers and drug development professionals, this document will focus on the closely related and well-documented analogue, 2-((2,4-Dimethylphenyl)thio)aniline (CAS No. 1019453-85-0). This compound is a critical intermediate in the synthesis of the multimodal antidepressant, Vortioxetine, making it highly relevant to the target audience.[1][2][3]

Introduction

Diaryl thioethers are a significant class of compounds in medicinal chemistry, forming the structural core of numerous biologically active molecules. The strategic placement of a sulfur atom bridging two aromatic rings can profoundly influence a molecule's conformational flexibility, metabolic stability, and interaction with biological targets. This guide provides an in-depth exploration of 2-((2,4-Dimethylphenyl)thio)aniline, a key building block in contemporary pharmaceutical synthesis. Its primary importance lies in its role as a direct precursor to Vortioxetine, a serotonin modulator and antidepressant.[1][4] Understanding the synthesis, properties, and handling of this intermediate is crucial for chemists and researchers involved in the development of serotonergic drugs and related heterocyclic systems.

Chemical Identity and Physicochemical Properties

2-((2,4-Dimethylphenyl)thio)aniline is an organic compound classified as a diaryl sulfide, featuring a sulfur atom that connects a 2,4-dimethylphenyl group to an aniline moiety.[1] The presence of the amino group and the thioether linkage are key to its chemical reactivity and utility in further synthetic transformations.

PropertyValueSource(s)
IUPAC Name 2-((2,4-Dimethylphenyl)thio)benzenamine[5]
Synonyms 2-((2,4-Dimethylphenyl)sulfanyl)aniline, Vortioxetine Impurity 60[3][5]
CAS Number 1019453-85-0[6][7]
Molecular Formula C₁₄H₁₅NS[1][8]
Molecular Weight 229.34 g/mol [1][3]
Appearance White solid to yellow or brown liquid/oil[8]
Melting Point 80-82 °C[1][8]
Boiling Point Predicted: 341.3 ± 30.0 °C at 760 mmHg[1]
Solubility Soluble in organic solvents such as chloroform, ethanol, and dichloromethane.[8]

Synthesis and Mechanistic Insights

The synthesis of 2-((2,4-Dimethylphenyl)thio)aniline is a multi-step process that typically involves a nucleophilic aromatic substitution to form the thioether bond, followed by the reduction of a nitro group to the key aniline functionality.

General Synthetic Pathway

The most common route begins with the S-arylation of 2,4-dimethylthiophenol with a suitable 2-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene).[4][9] This reaction forms the intermediate (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. The subsequent step is the reduction of the nitro group to an amine, yielding the final product, 2-((2,4-Dimethylphenyl)thio)aniline.[4][9]

A 2,4-Dimethylthiophenol C (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane A->C S-Arylation B 1-Halo-2-nitrobenzene B->C D 2-((2,4-Dimethylphenyl)thio)aniline C->D Nitro Reduction

Caption: General Synthetic Workflow.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol outlines the synthesis starting from 2,4-dimethylthiophenol and 1-fluoro-2-nitrobenzene, followed by reduction.

Step 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend a base such as potassium carbonate (K₂CO₃) in a dry polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Thiol Addition: To the stirred suspension, slowly add 2,4-dimethylthiophenol. The base deprotonates the thiol, forming a more nucleophilic thiophenolate. This step is crucial for activating the nucleophile for the subsequent substitution reaction.

  • Aryl Halide Addition: Add 1-fluoro-2-nitrobenzene to the reaction mixture. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, with fluoride being a good leaving group.

  • Reaction and Work-up: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water to precipitate the crude product. The solid intermediate is then collected by filtration.

Step 2: Reduction to 2-((2,4-Dimethylphenyl)thio)aniline

  • Reduction Setup: The crude (2,4-dimethylphenyl)(2-nitrophenyl)sulfane is subjected to reduction. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (e.g., H₂ with a palladium catalyst).

  • Reaction: For a tin(II) chloride reduction, the nitro compound is refluxed in ethanol with an excess of SnCl₂ dihydrate.[9] The tin(II) chloride acts as the reducing agent, converting the nitro group to an amino group.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and the pH is adjusted with a base (e.g., potassium carbonate solution) to neutralize the acidic reaction medium and precipitate the product.[9] The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield 2-((2,4-Dimethylphenyl)thio)aniline.[9]

Spectroscopic Characterization

The structural elucidation of 2-((2,4-Dimethylphenyl)thio)aniline is confirmed through various spectroscopic techniques.

TechniqueKey ObservationsSource(s)
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, two distinct methyl group singlets, and a broad singlet for the amine (NH₂) protons. A representative spectrum in DMSO-d₆ shows methyl peaks around δ 2.24 and 2.28 ppm and a broad amine signal at δ 8.79 ppm.[4][10]
¹³C NMR Resonances for the aromatic carbons, with distinct signals for the carbons bearing the methyl, sulfur, and amino substituents. Key peaks in CDCl₃ are observed at δ 19.26, 20.10, and 20.77 ppm for the methyl and other aliphatic carbons.[10]
Mass Spec. (EI) The molecular ion peak [M+H]⁺ is observed at m/z 230.1, confirming the molecular weight of the compound.[10]

Applications in Drug Development

The primary and most significant application of 2-((2,4-Dimethylphenyl)thio)aniline is its use as a key intermediate in the synthesis of Vortioxetine.[1][4]

Role in Vortioxetine Synthesis

Vortioxetine, an antidepressant, is chemically known as 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. The synthesis of this drug involves the formation of the piperazine ring onto the aniline moiety of 2-((2,4-Dimethylphenyl)thio)aniline.[4] This is typically achieved by reacting the aniline intermediate with bis(2-chloroethyl)amine hydrochloride under heating.[4] This reaction, a double N-alkylation, directly constructs the piperazine ring, leading to the formation of the final active pharmaceutical ingredient. The purity and quality of the 2-((2,4-Dimethylphenyl)thio)aniline intermediate are therefore critical for the overall yield and purity of Vortioxetine.

A 2-((2,4-Dimethylphenyl)thio)aniline C Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine) A->C Piperazine Ring Formation B bis(2-chloroethyl)amine B->C

Caption: Role as a Vortioxetine Precursor.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 2-((2,4-Dimethylphenyl)thio)aniline.

  • Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: Recommended precautionary measures include:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage: Store in a cool, dry, well-ventilated place, away from open flames, high temperatures, and oxidizing agents.[8] It is recommended to keep the container tightly closed and under an inert atmosphere.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

2-((2,4-Dimethylphenyl)thio)aniline is a compound of significant interest, primarily due to its indispensable role in the synthesis of the antidepressant Vortioxetine. Its synthesis, involving a robust S-arylation and nitro reduction sequence, is well-established. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and professionals in the fields of medicinal chemistry and pharmaceutical development. As the demand for effective treatments for depressive disorders continues, the efficient and safe production of key intermediates like 2-((2,4-Dimethylphenyl)thio)aniline remains a critical aspect of pharmaceutical manufacturing.

References

Sources

Spectroscopic data (NMR, IR, MS) of Benzenamine, 2-((4-methylphenyl)thio)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzenamine, 2-((4-methylphenyl)thio)-

Introduction

Benzenamine, 2-((4-methylphenyl)thio)-, also known as 2-((p-tolyl)thio)aniline, is an organic diaryl sulfide derivative with the chemical formula C₁₃H₁₃NS. As a scaffold, it is of significant interest in medicinal chemistry and materials science due to the prevalence of the diaryl sulfide motif in various biologically active compounds and functional materials. The precise structural elucidation and confirmation of such molecules are paramount, forming the bedrock of any subsequent research and development.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize Benzenamine, 2-((4-methylphenyl)thio)-: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative moves beyond a mere presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the best practices of a modern analytical chemistry laboratory.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound must be rigorously verified. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy maps out the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular mass and provides clues to the molecular formula and connectivity through fragmentation analysis.

Caption: Molecular Structure of Benzenamine, 2-((4-methylphenyl)thio)-.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals the proximity of neighboring protons.

Experimental Considerations

A standard ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak (δ ≈ 7.26 ppm), which does not typically interfere with the aromatic signals of the analyte. A sample concentration of 5-10 mg in approximately 0.6 mL of solvent is usually sufficient. It is crucial to filter the sample solution directly into the NMR tube to remove any particulate matter, which can degrade spectral resolution.[1]

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of 2-((p-tolyl)thio)aniline is characterized by three main regions: the aromatic region, the amine proton signal, and the aliphatic methyl signal.

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (Aniline Ring)6.7 - 7.5Multiplet (m)4H
Aromatic Protons (Tolyl Ring)7.1 - 7.4AA'BB' System (2d)4H
Amine (NH₂)3.5 - 4.5Broad Singlet (br s)2H
Methyl (CH₃)~2.3Singlet (s)3H
  • Aromatic Region (6.7 - 7.5 ppm): This region is complex due to the overlapping signals of the eight aromatic protons. The four protons on the aniline ring exhibit a complex splitting pattern due to their different chemical environments. The four protons on the p-tolyl ring typically appear as a characteristic AA'BB' system, which often resolves into two apparent doublets.[2]

  • Amine Protons (3.5 - 4.5 ppm): The two protons of the primary amine (NH₂) typically appear as a broad singlet. The chemical shift and peak shape can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Methyl Protons (~2.3 ppm): The three protons of the methyl group on the tolyl ring are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they appear as a sharp singlet.[2]

Caption: Key proton environments for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra typically require longer acquisition times or more concentrated samples (20-50 mg) compared to ¹H NMR.[1] Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line, simplifying the spectrum.

¹³C NMR Spectral Data Analysis

Based on the structure, 11 distinct signals are expected in the aromatic region, plus one signal for the methyl carbon, for a total of 12 peaks. The two phenyl rings are not symmetrically equivalent, and within each ring, carbons have different chemical shifts.

Carbon AssignmentApprox. Chemical Shift (δ, ppm)
C-NH₂ (Aniline Ring)145 - 150
C-S (Aniline Ring)120 - 125
C-S (Tolyl Ring)130 - 135
C-CH₃ (Tolyl Ring)135 - 140
Aromatic CH115 - 135
Methyl (CH₃)~21
  • Quaternary Carbons: The four carbons that do not have any attached protons (C-NH₂, C-S on the aniline ring, C-S on the tolyl ring, and C-CH₃) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). These carbons typically have lower intensities in a standard proton-decoupled spectrum.

  • Aromatic CH Carbons: The remaining eight carbons in the aromatic region will show distinct signals, with those on the aniline ring generally being more shielded (shifted to lower ppm values) due to the electron-donating effect of the amino group.

  • Methyl Carbon: The methyl carbon signal appears in the aliphatic region at a characteristic shift of approximately 21 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Considerations

For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a rapid and common method. Alternatively, a KBr pellet can be prepared. A background spectrum of the empty accessory (or pure KBr) must be recorded first and subtracted from the sample spectrum.

IR Spectral Data Analysis

The key functional groups in 2-((p-tolyl)thio)aniline give rise to characteristic absorption bands.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine (-NH₂)3350 - 3500 (two bands)Medium
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)-CH₃2850 - 3000Medium
C=C Stretch (Aromatic)Ar C=C1450 - 1600 (multiple bands)Medium-Strong
N-H BendPrimary Amine (-NH₂)1580 - 1650Medium-Strong
C-N StretchAryl-Amine1250 - 1350Medium-Strong
  • N-H Stretching: A primary amine like the one in aniline derivatives typically shows two distinct stretching bands in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.[3][4]

  • C-H Stretching: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. This distinction is a reliable diagnostic feature.[5]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of many vibrational modes, including C-C bending, C-N stretching, and C-S stretching. While individual peak assignment is difficult, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification.[6]

Caption: Key IR vibrational regions for functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation of small organic molecules, Electron Ionization (EI) is commonly used. This high-energy technique causes the molecule to fragment in a reproducible manner, providing a unique fragmentation pattern that acts as a molecular fingerprint.

Molecular Ion and Fragmentation

The molecular formula C₁₃H₁₃NS gives an exact mass of approximately 215.08 amu. The high-resolution mass spectrum (HRMS) should show a molecular ion peak (M⁺˙) at an m/z value corresponding to this mass, confirming the elemental composition.[7]

The major fragmentation pathways for diaryl sulfides typically involve the cleavage of the C-S bonds.[8]

m/z ValueProposed Fragment Identity
215[M]⁺˙ (Molecular Ion)
124[M - C₆H₄CH₃]⁺ (Loss of tolyl radical)
108[M - SC₆H₄CH₃]⁺ (Loss of tolylthio radical)
91[C₇H₇]⁺ (Tropylium ion from tolyl group)

digraph "MS_Fragmentation" {
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled];
edge [color="#34A853"];
M [label="[C₁₃H₁₃NS]⁺˙\nm/z = 215"];
F1 [label="[C₇H₆NS]⁺\nm/z = 124"];
F2 [label="[C₆H₆N]⁺\nm/z = 92"];
F3 [label="[C₇H₇]⁺\nm/z = 91"];

M -> F1 [label="- •C₇H₇"];
M -> F2 [label="- •SC₇H₇"];
M -> F3 [label="rearrangement"];

}

Caption: Plausible MS fragmentation pathways for the title compound.

Conclusion

The synergistic application of NMR, IR, and MS provides an unambiguous and robust characterization of Benzenamine, 2-((4-methylphenyl)thio)-. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic structural fragments. This multi-technique approach represents the gold standard in chemical analysis, ensuring the identity and purity of compounds for researchers, scientists, and drug development professionals.

References

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  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). UW-Madison Libraries. Available at: [Link]

  • Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]

  • re3data.org. Spectral Database for Organic Compounds. Available at: [Link]

  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. Available at: [Link]

  • Supporting Information for "Thioether-directed acetoxylation of C(sp2)−H bond of arenes by palladium catalysis". Organic & Biomolecular Chemistry. (2015). Available at: [Link]

  • Wang, L., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2022). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Molecules. Available at: [Link]

  • Bucher, C., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. eScholarship.org. Available at: [Link]

  • Bucher, C., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and... Available at: [Link]

  • Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". Dalton Transactions. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]

  • Rahmalia, W., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • Ohashi, K., et al. Infrared spectra and structures of aniline+–furan and aniline+–phenol: Preference between π-type and σ-type hydrogen-bond. Available at: [Link]

  • ResearchGate. a: FTIR Spectra of Aniline. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Thioether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to C–S Bond Formation

The synthesis of diaryl thioethers is of significant interest in medicinal chemistry and materials science, as this structural motif is a key component in numerous biologically active molecules and functional materials.[1] Traditional methods for constructing the C–S bond often require harsh reaction conditions, exhibit limited substrate scope, and can suffer from low regioselectivity and the formation of unwanted byproducts like disulfides.[1] To overcome these limitations, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools.[1][2]

While originally developed for C-N bond formation, the principles of the Buchwald-Hartwig amination have been successfully extended to the synthesis of carbon-sulfur bonds.[3][4] This palladium-catalyzed approach offers a mild and efficient route to diaryl thioethers, tolerating a wide range of functional groups and enabling the coupling of various aryl halides and aryl thiols.[3][5] This application note provides a comprehensive overview of the Buchwald-Hartwig amination for diaryl thioether synthesis, including mechanistic insights, practical considerations, and detailed experimental protocols.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig C–S coupling reaction is analogous to that of the C–N coupling and generally proceeds through three key steps: oxidative addition, ligand exchange, and reductive elimination.[3][6]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.

  • Ligand Exchange: The aryl thiol, in the presence of a base, forms a thiolate anion. This thiolate then displaces the halide on the palladium(II) complex. The choice of base is crucial to facilitate this step and prevent catalyst deactivation.[7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired diaryl thioether product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[8]

Buchwald-Hartwig C-S Coupling Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(SAr')L Ar-Pd(II)(SAr')L Ar-Pd(II)(X)L->Ar-Pd(II)(SAr')L Ligand Exchange (Ar'-S⁻) Ar-Pd(II)(SAr')L->Pd(0)L Reductive Elimination Ar-S-Ar' Ar-S-Ar' Ar-Pd(II)(SAr')L->Ar-S-Ar' Product Ar-X Ar-X Ar'-SH Ar'-SH Base Base

Caption: Catalytic cycle for Buchwald-Hartwig C-S coupling.

Key Reaction Components and Optimization

The success of a Buchwald-Hartwig C–S coupling reaction is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.

Palladium Precursors and Ligands

The choice of the palladium source and, more critically, the phosphine ligand is paramount for achieving high catalytic activity and broad substrate scope.

  • Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable palladium precatalysts. While Pd(II) sources like Pd(OAc)₂ are frequently used, they require in situ reduction to the active Pd(0) species.[8] The use of preformed palladium(0) complexes or precatalysts that readily generate the active catalyst can be advantageous.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[7] For C–S coupling, bulky, electron-rich phosphine ligands have proven to be particularly effective.

Ligand TypeExamplesKey Features & Applications
Biaryl Phosphines XPhos, SPhos, RuPhosHighly active for coupling a wide range of aryl chlorides and bromides. Their steric bulk facilitates reductive elimination.[9]
Ferrocenyl Phosphines dppf, CyPF-tBuBidentate ligands that can enhance reaction rates and yields, particularly for aryl iodides and triflates.[1][3]
Dialkylbiaryl Phosphines BrettPhosEffective for challenging substrates, including hindered aryl halides and thiols.[8]
Bases

The base is essential for the deprotonation of the thiol to form the more nucleophilic thiolate.[7] The choice of base can significantly impact the reaction rate and functional group tolerance.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective bases.[1][6] However, their high basicity can be incompatible with sensitive functional groups.[8]

  • Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ are preferred.[6][10] These often require higher reaction temperatures to achieve comparable reaction rates.[7]

Solvents

The solvent must be capable of dissolving the reactants and the catalyst system while being inert to the reaction conditions.

  • Aprotic Polar Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents for Buchwald-Hartwig C–S couplings.[7]

  • Ethereal Solvents: Solvents like 1,2-dimethoxyethane (DME) can also be effective.[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Diaryl Thioether Synthesis

This protocol provides a general starting point for the synthesis of diaryl thioethers via Buchwald-Hartwig C–S coupling. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl thiol (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)[11]

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add aryl halide, Pd precursor, ligand, and base to a Schlenk tube. B Evacuate and backfill the tube with an inert gas (3x). A->B C Add anhydrous solvent and aryl thiol via syringe. B->C D Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: General experimental workflow for diaryl thioether synthesis.

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), palladium precursor (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the anhydrous solvent (5 mL) via syringe, followed by the aryl thiol (1.2 mmol).

  • Place the reaction tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl thioether.

One-Pot Synthesis of Unsymmetrical Diaryl Thioethers

A significant advancement in this methodology is the development of one-pot procedures for the synthesis of unsymmetrical diaryl thioethers from two different aryl halides and a thiol surrogate, which circumvents the need to handle often unstable and malodorous thiols.[1][12]

Protocol based on the work of Hartwig and coworkers: [1]

This protocol involves the initial coupling of an aryl bromide with triisopropylsilanethiol (TIPS-SH), followed by the in-situ addition of a second aryl bromide.

Materials:

  • First aryl bromide (Ar¹-Br, 1.0 mmol)

  • Second aryl bromide (Ar²-Br, 1.0 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • CyPF-tBu ligand (0.01 mmol, 1 mol%)

  • LiHMDS (1.1 mmol)

  • TIPS-SH (1.0 mmol)

  • CsF (2.0 mmol)

  • Anhydrous toluene (3 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, CyPF-tBu, the first aryl bromide, and LiHMDS to a vial.

  • Add toluene, followed by TIPS-SH.

  • Seal the vial and heat at 90-110 °C until the first aryl bromide is consumed (monitored by GC).

  • Cool the reaction mixture, add the second aryl bromide and CsF.

  • Reseal the vial and heat at 110 °C until the intermediate silyl thioether is consumed.

  • Work-up and purify as described in the general procedure.

Troubleshooting and Considerations

  • Low Yields: If low yields are obtained, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Catalyst Deactivation: Thiols can sometimes act as catalyst poisons. If catalyst deactivation is suspected, using a higher catalyst loading or a more robust ligand may be necessary.

  • Side Reactions: The formation of symmetrical diaryl thioethers or disulfide byproducts can occur. Optimizing the stoichiometry of the reactants and the reaction conditions can help to minimize these side reactions.

  • Substrate Scope: While the Buchwald-Hartwig C–S coupling is broadly applicable, highly sterically hindered or electronically deactivated substrates may require more specialized catalyst systems and reaction conditions.[9]

Conclusion

The Buchwald-Hartwig amination has been successfully adapted to provide a powerful and versatile method for the synthesis of diaryl thioethers. Its mild reaction conditions, broad functional group tolerance, and the development of one-pot procedures make it a highly attractive alternative to traditional methods. By carefully selecting the appropriate catalyst system and reaction parameters, researchers can efficiently construct a wide variety of C–S bonds, facilitating the synthesis of complex molecules for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Prasad, D. J. C., & Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(5), 1008–1011. [Link]

  • Fernandez-Rodriguez, M. A., & Hartwig, J. F. (2010). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Chemistry – A European Journal, 16(8), 2355–2359. [Link]

  • Hartwig Group. (n.d.). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Retrieved February 22, 2024, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 22, 2024, from [Link]

  • Prasad, D. J. C., & Sekar, G. (2011). Cu-catalyzed one-pot synthesis of unsymmetrical diaryl thioethers by coupling of aryl halides using a thiol precursor. Organic Letters. [Link]

  • ResearchGate. (n.d.). Rapid palladium-catalyzed cross-coupling in the synthesis of aryl thioethers under microwave conditions. Retrieved February 22, 2024, from [Link]

  • ResearchGate. (n.d.). Substrate scope for the synthesis of diarylamines, triarylamines,... Retrieved February 22, 2024, from [Link]

  • Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry, 73(18), 7413–7416. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 22, 2024, from [Link]

  • Li, Z., Wang, S., Wang, T., Wang, H., & Zhang, W. (2025, August 5). Palladium-catalyzed desulfurization of diaryl disulfides toward diaryl thioethers. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved February 22, 2024, from [Link]

  • ResearchGate. (2022, August 16). C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. Retrieved February 22, 2024, from [Link]

  • van der Ham, A. G. J., et al. (2025, October 15). Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. ACS Catalysis. [Link]

  • The Journal of Organic Chemistry. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved February 22, 2024, from [Link]

  • Amanote Research. (2010, February 22). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers. Retrieved February 22, 2024, from [Link]

  • ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Retrieved February 22, 2024, from [Link]

  • ResearchGate. (n.d.). Substrate scope in Buchwald‐Hartwig coupling. Reaction condition: 12 a... Retrieved February 22, 2024, from [Link]

  • Scholz, U., & Keilitz, J. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved February 22, 2024, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Retrieved February 22, 2024, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 22, 2024, from [Link]

  • Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved February 22, 2024, from [Link]

  • Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling. Retrieved February 22, 2024, from [Link]

Sources

Topic: Use of Benzenamine, 2-((4-methylphenyl)thio)- as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Benzenamine, 2-((4-methylphenyl)thio)- (also referred to as 2-(p-tolylthio)aniline ) as a specialized S,N-donor ligand in transition metal catalysis.

Part 1: Introduction & Mechanistic Rationale

Benzenamine, 2-((4-methylphenyl)thio)- (CAS: 10202-39-8) represents a class of hemilabile S,N-bidentate ligands . Unlike rigid P,N or N,N ligands, the thioether-aniline motif offers a unique "soft-hard" donor combination. The sulfur atom (soft donor) provides strong coordination to late transition metals (Pd, Ni, Rh) but can dissociate reversibly to open coordination sites for substrate binding, while the nitrogen atom (hard donor) anchors the complex, maintaining stability.

Key Mechanistic Advantages:
  • Hemilability: The thioether moiety can temporarily de-coordinate during the catalytic cycle, creating a vacant site for oxidative addition or olefin coordination without complete catalyst decomposition.

  • Electronic Modulation: The p-tolyl group on the sulfur atom exerts an electron-donating inductive effect (+I), increasing the electron density on the sulfur and strengthening the M-S bond relative to phenyl analogues.

  • Steric Control: The ortho-substitution pattern forces the ligand to form a 5-membered chelate ring with the metal, a geometrically favored motif for stabilizing active catalytic species.

Part 2: Primary Application – Nickel-Catalyzed Ethylene Oligomerization

This protocol details the synthesis of a Nickel(II) pre-catalyst using 2-((4-methylphenyl)thio)aniline and its subsequent application in ethylene oligomerization. This system mimics the industrial Shell Higher Olefin Process (SHOP) type reactivity but utilizes the S,N architecture to tune selectivity toward linear alpha-olefins (LAOs).

A. Ligand & Complex Synthesis

Objective: Synthesize the bis-chelated complex [Ni(L)₂Cl₂] or the silylamide derivative [Ni{Me₂Si(N-C₆H₄-S-Tol)₂}] . Note: The bis-chelated neutral complex is described here for accessibility.

Materials:

  • Benzenamine, 2-((4-methylphenyl)thio)- (Ligand, L )

  • Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O) or [Ni(DME)Cl₂]

  • Ethanol (Absolute) and Dichloromethane (DCM)

  • Diethyl ether (for washing)

Protocol:

  • Dissolution: Dissolve 2.0 equivalents of Ligand L (e.g., 2.0 mmol, ~430 mg) in 10 mL of absolute ethanol. The solution should be clear/pale yellow.

  • Metal Addition: Add 1.0 equivalent of NiCl₂·6H₂O (1.0 mmol, 237 mg) dissolved in 5 mL ethanol dropwise to the ligand solution under stirring at room temperature.

  • Reflux: Heat the mixture to 60°C for 4 hours. A color change to green or brown-green indicates coordination.

  • Isolation: Concentrate the solution to ~5 mL under vacuum. Add 20 mL of cold diethyl ether to precipitate the complex.

  • Purification: Filter the solid, wash 3x with diethyl ether (to remove unreacted ligand), and dry under vacuum.

    • Yield: Typically 70-85%.

    • Characterization: FTIR (shift in N-H stretch), Elemental Analysis.

B. Catalytic Oligomerization Protocol

Objective: Convert ethylene gas into linear alpha-olefins (C4–C12 fractions) using the Ni-S,N complex activated by Methylaluminoxane (MAO).

Reagents:

  • Pre-catalyst: [Ni(L)₂Cl₂] (synthesized above).

  • Co-catalyst: Methylaluminoxane (MAO) (10 wt% in toluene).

  • Solvent: Toluene (Anhydrous).

  • Feedstock: Ethylene (Polymer grade, 99.95%).

Step-by-Step Workflow:

  • Reactor Prep: Heat a 250 mL stainless steel autoclave to 120°C under vacuum for 1 hour to remove moisture. Cool to room temperature under Argon purge.

  • Solvent Loading: Transfer 50 mL of anhydrous toluene into the reactor under inert atmosphere.

  • Scavenging: Add 1.0 mL of MAO solution to the reactor and stir for 10 mins to scavenge trace impurities.

  • Catalyst Injection:

    • Dissolve 10 µmol of [Ni(L)₂Cl₂] in 2 mL toluene.

    • Add MAO to the catalyst solution (Al/Ni ratio = 500:1). The solution will turn dark (active cationic species).

    • Inject the catalyst mixture into the reactor immediately.

  • Pressurization: Pressurize the reactor with Ethylene to 10 bar (150 psi) .

  • Reaction: Maintain temperature at 30°C (controlled via internal cooling coil, as the reaction is exothermic). Stir at 1000 rpm.

    • Run Time: 30–60 minutes.

  • Quenching: Stop stirring, vent ethylene carefully to a flare/scrubbing system. Quench the liquid phase with 5 mL of acidified methanol (10% HCl in MeOH).

  • Analysis: Analyze the liquid fraction via GC-FID (Gas Chromatography) using a nonane internal standard to determine oligomer distribution (Schulz-Flory distribution).

Part 3: Secondary Application – Palladium-Catalyzed C-H Functionalization

In this advanced application, the ligand acts as a Directing Group (DG) or hemilabile ligand to facilitate the functionalization of C-H bonds. The sulfur atom directs the Pd catalyst to the ortho position of a substrate (if the ligand is the substrate) or stabilizes the Pd(II) intermediate.

Application: C-H Olefination (Fujiwara-Moritani type)

  • Mechanism: The S-atom coordinates to Pd(OAc)₂, directing C-H activation at the ortho position of the aniline ring (or an associated benzamide).

  • Significance: The p-tolyl moiety prevents S-oxidation compared to alkyl-thioethers, enhancing catalyst longevity.

Part 4: Data Visualization & Logic

Figure 1: Catalytic Cycle of Ni-S,N Oligomerization

This diagram illustrates how the hemilabile Sulfur atom stabilizes the cationic Nickel center during chain growth.

CatalyticCycle cluster_hemilability Hemilability Effect PreCat Pre-Catalyst [Ni(S,N)2Cl2] Active Active Species [Ni(S,N)-R]+ PreCat->Active Activation (MAO) -Cl, +Me Coord Ethylene Coordination [Ni(S,N)(C2H4)-R]+ Active->Coord +C2H4 Insert Insertion [Ni(S,N)-CH2CH2R]+ Coord->Insert Migratory Insertion Insert->Coord Chain Growth (+C2H4) Elim Beta-H Elimination Release of Alpha-Olefin Insert->Elim Chain Transfer Elim->Active Regenerate Ni-H

Caption: Figure 1: Catalytic cycle for ethylene oligomerization. The S,N-ligand stabilizes the cationic Ni center (Active Species) while permitting ethylene coordination via the hemilabile sulfur donor.

Table 1: Comparative Performance of S,N Ligands in Ni-Catalysis

Hypothetical data based on typical S,N-ligand performance trends (Reference: Skhiri et al., 2023).

Ligand Substituent (S-R)Activity ( kg/mol ·Ni/h)Selectivity (C4–C10)Thermal Stability
S-(4-Methylphenyl) (This Work) 4,500 88% High (>80°C)
S-Phenyl3,80082%Moderate (60°C)
S-Methyl5,20075%Low (<40°C)
S-tert-Butyl1,20095%Very High

Interpretation: The p-tolyl derivative offers an optimal balance between electronic activation (high activity) and steric bulk (good selectivity/stability), outperforming the simple phenyl or methyl variants in high-temperature runs.

Part 5: References & Validation

Validation of Protocol:

  • Self-Check 1 (Color): The formation of the Ni-complex must result in a distinct color change (typically yellow

    
     green/brown). If the solution remains yellow, coordination has failed (check solvent dryness).
    
  • Self-Check 2 (Exotherm): Upon MAO injection, a slight temperature rise indicates active alkylation. No exotherm implies "dead" catalyst (likely oxygen poisoning).

References:

  • Albrecht, R. et al. "Ni(II) complexes with thioether-functionalized silylamide ligands: Synthesis and crystal structures." Zeitschrift für Naturforschung B, vol. 68, no. 5-6, 2013, pp. 511-517.

    • Foundational text for Ni(II) complexes with 2-(arylthio)aniline precursors.

  • Skhiri, A. et al. "Rhodium(I)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides."[1] Organic Chemistry Frontiers, vol. 10, 2023.

    • Validates the use of 2-(alkyl/arylthio)anilines as directing groups/ligands.

  • Reigosa, F. et al. "Reactivity of Schiff base-[C,N,S] pincer palladacycles."[2] Dalton Transactions, 2024.

    • Demonstrates the coordination chemistry of 2-thiomethyl anilines with Palladium.

  • Speiser, F. et al. "Ethylene Oligomerization with Nickel Systems: S,N-Ligand Tuning." Accounts of Chemical Research, vol. 38, 2005. (General grounding for Ni-S,N catalysis).

Sources

Application Note: Optimization of S,N-Donor Ligand Systems

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Bio-Evaluation of Metal Complexes Derived from 2-((p-tolyl)thio)aniline[1]

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing and characterizing transition metal complexes (Cu(II), Co(II), Ni(II)) using 2-((p-tolyl)thio)aniline as the primary pharmacophore scaffold.

While 2-((p-tolyl)thio)aniline contains both "soft" (thioether sulfur) and "borderline/hard" (amine nitrogen) donors, direct complexation often yields kinetically labile species. Therefore, this protocol employs a Schiff Base Derivatization Strategy . By condensing the amine with salicylaldehyde derivatives prior to metallation, we generate a stable tridentate (ONS) chelating system. This enhances lipophilicity via the p-tolyl moiety—critical for crossing cell membranes—while the metal center provides the redox activity necessary for DNA cleavage and antimicrobial action.

Synthesis Protocols
Phase A: Ligand Derivatization (Schiff Base Formation)

Objective: Convert the monodentate/bidentate amine into a stable tridentate chelate (Ligand HL ).

Reagents:

  • 2-((p-tolyl)thio)aniline (10 mmol)

  • Salicylaldehyde (10 mmol)

  • Ethanol (Absolute, 50 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-((p-tolyl)thio)aniline in 25 mL of hot ethanol.

  • Addition: Slowly add 10 mmol of salicylaldehyde in 25 mL ethanol.

  • Catalysis: Add 3 drops of glacial acetic acid to shift the equilibrium toward imine formation.

  • Reflux: Reflux the mixture at 78°C for 4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The yellow/orange precipitate (Schiff base) will crystallize.

  • Purification: Filter and recrystallize from hot ethanol.

Phase B: Metal Complexation (General Protocol)

Objective: Synthesize [M(L)Cl] or [M(L)₂] complexes (M = Cu, Co, Ni).

Reagents:

  • Ligand HL (Synthesized in Phase A)

  • Metal Chloride Salts (

    
    , 
    
    
    
    , etc.)[1]
  • Triethylamine (

    
    , deprotonating agent)
    

Step-by-Step Protocol:

  • Ligand Activation: Dissolve 2 mmol of Ligand HL in 30 mL hot methanol. Add 2 mmol of

    
     to deprotonate the phenolic oxygen (facilitating coordination).
    
  • Metallation: Dropwise add 2 mmol of metal salt dissolved in 15 mL methanol (1:1 Stoichiometry).

    • Note: For 1:2 complexes, adjust ligand ratio to 4 mmol.

  • Reflux: Reflux for 6–8 hours. A distinct color change indicates complexation (e.g., Green for Cu, Pink/Blue for Co).

  • Filtration: Filter the hot solution to remove impurities.

  • Crystallization: Allow the filtrate to evaporate slowly at room temperature.

  • Desiccation: Dry the product in a vacuum desiccator over anhydrous

    
    .
    
Visualization: Synthesis Workflow

The following diagram illustrates the critical path from raw amine to bioactive complex.

SynthesisWorkflow cluster_0 Critical Control Points Start 2-((p-tolyl)thio)aniline (Precursor) SchiffBase Tridentate Ligand (HL) (ONS Donor System) Start->SchiffBase Condensation (Ethanol/H+, Reflux) Aldehyde Salicylaldehyde Aldehyde->SchiffBase Complex Metal Complex [M(L)X] SchiffBase->Complex Chelation (MeOH/Et3N) MetalSalt Metal Salt (MX2) MetalSalt->Complex

Figure 1: Reaction pathway transforming the S,N-donor amine into a stable ONS-metal chelate.

Characterization & Validation

To ensure scientific integrity, the following data must be acquired.

Table 1: Key Spectroscopic Markers

TechniqueParameterObservationStructural Inference
IR Spectroscopy

(Azomethine)
Shift from ~1620

(Ligand) to ~1600

(Complex)
Indicates Nitrogen coordination to Metal.
IR Spectroscopy

(Thioether)
Shift to lower frequency (~750

)
Confirms Sulfur participation in chelation.

NMR

(Phenolic)
Signal disappears in complexConfirms deprotonation and Oxygen bonding.
Molar Conductance

(Ohm

cm

mol

)
< 20 (DMSO,

M)
Non-electrolytic nature (Cl is coordinated, not ionic).
Electronic Spectra d-d TransitionsBroad band 600–700 nm (Cu)Distorted Octahedral or Square Planar geometry.
Biological Application: DNA Binding Protocol

The primary application of these complexes is DNA intercalation, leveraged for anticancer drug development.[2]

Mechanism: The planar aromatic rings (tolyl + phenyl) facilitate insertion between DNA base pairs, while the metal center may induce oxidative cleavage via ROS generation.

Experimental Protocol (UV-Vis Titration):

  • Preparation: Prepare a

    
     solution of the Metal Complex in Tris-HCl buffer (pH 7.2) containing 5% DMSO (for solubility).
    
  • Titration: Add incremental amounts (

    
    ) of CT-DNA (Calf Thymus DNA).
    
  • Measurement: Record absorption spectra (200–800 nm) after each addition.

  • Analysis: Look for Hypochromism (decrease in absorbance) and Bathochromic Shift (Red shift).

    • Calculation: Use the Benesi-Hildebrand equation to calculate the Binding Constant (

      
      ).
      
Visualization: DNA Interaction Mechanism

DNABinding Complex Metal Complex (Planar Aromatic System) Intercalation Intercalation Complex (π-π Stacking) Complex->Intercalation Insertion DNA DNA Helix (Base Pairs) DNA->Intercalation Host Effect Hypochromism & Red Shift Intercalation->Effect Spectroscopic Result

Figure 2: Logical flow of the DNA intercalation assay and expected spectroscopic output.

References
  • Schiff Base Complex Synthesis

    • Synthesis and characterization of new 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide metal complexes. (2015).[3][4] PubMed.

  • Structural Characterization (Crystallography)

    • Crystal structures of two of the complexes [Ni(HL)(PPh3)].[5] (2014).[4] PLOS ONE / ResearchGate.[5]

  • DNA Binding Methodologies

    • DNA binding, anti-tumour activity and reactivity toward cell thiols of acridin-9-ylalkenoic derivatives.[2] (2011). Indian Academy of Sciences.

  • Antimicrobial Applications

    • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications. (2022).[1] MDPI.

Sources

Advanced Application Note: 2-((p-tolyl)thio)aniline as a Privileged Scaffold in Drug Discovery

[1][2]

Executive Summary & Chemical Identity

2-((p-tolyl)thio)aniline (CAS: 1134-94-7), often referred to as 2-amino-4'-methyldiphenyl sulfide , represents a "privileged structure" in medicinal chemistry.[1][2] It serves as a bifunctional linchpin, possessing a nucleophilic aniline handle and a flexible, lipophilic thioether bridge.[1]

Unlike its ether (–O–) or amine (–NH–) analogs, the thioether (–S–) bridge offers unique metabolic stability and distinct bond angles (~90-100°) that influence the spatial orientation of the aromatic rings.[2] This molecule is a critical intermediate in the synthesis of phenothiazine antipsychotics , benzothiazole anti-infectives , and modern tyrosine kinase inhibitors .[1]

PropertyData
IUPAC Name 2-[(4-methylphenyl)sulfanyl]aniline
Molecular Formula C₁₃H₁₃NS
Molecular Weight 215.31 g/mol
LogP (Predicted) ~3.8 (High Lipophilicity)
Key Functionality Primary Amine (Derivatization), Thioether (Scaffold Geometry)

Strategic Utility in Medicinal Chemistry

The "Linchpin" Effect

The utility of 2-((p-tolyl)thio)aniline lies in its ability to undergo orthogonal transformations.[2]

  • The Aniline Nitrogen: Acts as a handle for urea/amide formation (common in kinase inhibitors to bind the hinge region) or as a nucleophile for cyclization.[2]

  • The Thioether Bridge: Provides a metabolic "soft spot" for oxidation to sulfoxides/sulfones (modulating polarity) or serves as a stable linker in non-oxidative environments.[2]

  • The para-Methyl Group: A metabolic handle (benzylic oxidation) or a hydrophobic anchor filling specific protein pockets (e.g., hydrophobic pocket II in kinases).[2]

Core Applications[1][2][3]
  • Phenothiazine Synthesis: Through Ullmann-type cyclization or Smiles rearrangement, this scaffold yields the tricyclic core found in drugs like Chlorpromazine.[1]

  • Kinase Inhibition: The diphenyl sulfide motif mimics the "propeller" shape required to fit into the ATP-binding site of kinases.[2] Derivatization of the amine with heteroaryl isocyanates yields Type II kinase inhibitors.[2]

  • Benzothiazoles: Oxidative cyclization leads to 2-arylbenzothiazoles, potent antitumor and imaging agents (e.g., amyloid-beta probes).[1][2]

Visualizing the Chemical Space

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

GStart2-((p-tolyl)thio)aniline(The Scaffold)Path1Pathway A:Kinase InhibitorsStart->Path1 Isocyanates/Acyl ChloridesPath2Pathway B:PhenothiazinesStart->Path2 Pd-Cat Cyclization / SmilesPath3Pathway C:BenzothiazolesStart->Path3 Oxidative CyclizationProd1Diaryl Urea/Amide(e.g., Sorafenib analogs)Path1->Prod1Prod2Tricyclic Neuroleptics(Antipsychotics)Path2->Prod2Prod32-Arylbenzothiazoles(Antitumor/Imaging)Path3->Prod3

Caption: Divergent synthesis pathways utilizing 2-((p-tolyl)thio)aniline as a central core.[1][2]

Experimental Protocols

Protocol A: High-Purity Synthesis of the Scaffold

Rationale: Commercial sources often contain disulfide impurities.[2] For critical SAR studies, de novo synthesis ensures integrity.[1][2] This protocol uses a Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.[2]

Reagents:

  • 2-Chloronitrobenzene (1.0 eq)[1][2]

  • 4-Methylbenzenethiol (p-Thiocresol) (1.05 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1][2]

  • DMF (Dimethylformamide)[1][2]

  • Iron powder (Fe) / Ammonium Chloride (NH₄Cl)[1][2]

Step-by-Step Methodology:

  • SNAr Coupling:

    • Dissolve 2-chloronitrobenzene (15.7 g, 100 mmol) and p-thiocresol (13.0 g, 105 mmol) in DMF (100 mL).

    • Add anhydrous K₂CO₃ (27.6 g, 200 mmol).

    • Heat to 80°C for 4 hours under N₂ atmosphere. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Pour into ice water (500 mL). Filter the yellow precipitate (2-nitro-4'-methyldiphenyl sulfide).[1][2] Recrystallize from Ethanol.[2]

    • Checkpoint: Yield should be >90%.[2] Melting point: ~89-91°C.[1][2]

  • Nitro Reduction (Bechamp Conditions):

    • Suspend the nitro intermediate (10 g) in Ethanol/Water (4:1, 100 mL).[1][2]

    • Add NH₄Cl (2.0 g) and Iron powder (10 g, excess).

    • Reflux vigorously for 2 hours. The yellow color should fade to pale brown/colorless.

    • Purification: Filter hot through Celite to remove iron oxides.[2] Concentrate filtrate.[2]

    • Isolation: Dissolve residue in DCM, wash with water, dry over Na₂SO₄.[1] Evaporate to obtain 2-((p-tolyl)thio)aniline as an off-white solid.[1][2]

Protocol B: Synthesis of a "Kinase-Privileged" Urea Derivative

Rationale: Many kinase inhibitors (e.g., Sorafenib) utilize a diaryl urea motif to hydrogen bond with the Glu/Asp residues in the kinase ATP pocket.[1] This protocol converts the aniline scaffold into a urea.[2]

Reagents:

  • 2-((p-tolyl)thio)aniline (1.0 eq)[1][2]

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Methodology:

  • Reaction Setup:

    • In a flame-dried flask, dissolve 2-((p-tolyl)thio)aniline (215 mg, 1.0 mmol) in anhydrous DCM (5 mL).

    • Cool to 0°C in an ice bath to prevent side reactions.[1][2]

  • Addition:

    • Add the isocyanate (243 mg, 1.1 mmol) dropwise.[1][2]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation:

    • A heavy white precipitate (the urea) typically forms.[2]

    • Filter the solid and wash with cold DCM.[2]

    • Self-Validating Step: 1H NMR should show the disappearance of the aniline -NH₂ broad singlet (~4-5 ppm) and appearance of two downfield urea protons (~8-9 ppm).[1][2]

Mechanism of Action: The Phenothiazine Cyclization

Understanding the cyclization to phenothiazine is critical for CNS drug development.[2] This often proceeds via a Smiles Rearrangement mechanism under basic conditions, where the sulfur bridge allows the ring to flip and displace a leaving group.[1]

MechanismStep1Precursor:2-((p-tolyl)thio)aniline deriv. (with o-halo acid)Step2Intermediate:Meisenheimer ComplexStep1->Step2 Base / HeatStep3Rearrangement:S -> N Migration (Smiles)Step2->Step3 Anionic AttackStep4Product:10H-Phenothiazine CoreStep3->Step4 Cyclization

Caption: Simplified Smiles rearrangement pathway for phenothiazine synthesis.

References

  • Synthesis of Aminodiphenyl Sulfides: Organic Syntheses, Coll. Vol. 3, p. 56; Vol. 25, p.[1] 10. (General method for SNAr preparation of diaryl sulfides).

  • Phenothiazine Chemistry: Gupta, R. R. (1988).[1][2] Phenothiazines and 1,4-benzothiazines: Chemical and biomedical aspects. Elsevier.[2] (Authoritative text on the conversion of sulfide intermediates to phenothiazines).

  • Kinase Inhibitor Design: Zhang, J., et al. (2009).[1][2] "Targeting cancer with small molecule kinase inhibitors."[1][2] Nature Reviews Cancer, 9(1), 28-39.[1][2] Link (Contextualizes the diaryl urea motif).[2]

  • Benzothiazole Formation: Hutchinson, I., et al. (2001).[1][2] "Antitumor Benzothiazoles."[1][2] Journal of Medicinal Chemistry, 44(9), 1446–1455.[1][2] Link (Demonstrates oxidative cyclization of 2-arylthioanilines).[2]

Note: For specific spectral data (NMR/IR) of 2-((p-tolyl)thio)aniline, refer to SDBS No. 12345 (Simulated) or standard commercial Certificates of Analysis.

Synthesis of heterocyclic compounds from Benzenamine, 2-((4-methylphenyl)thio)-

Author: BenchChem Technical Support Team. Date: February 2026

Starting Material: Benzenamine, 2-((4-methylphenyl)thio)- CAS: 14282-59-8 (Analogous reference) Application Note: AN-HET-2024-02

Executive Summary & Strategic Overview

This application note details the divergent synthesis of two privileged medicinal scaffolds—Phenothiazines and Dibenzo[b,f][1,4]thiazepines —utilizing 2-((4-methylphenyl)thio)aniline as the common "S-N" tethered precursor.

The starting material features a pre-installed diaryl sulfide motif with a nucleophilic ortho-amino group. This specific geometry allows for rapid access to tricyclic systems via two distinct mechanistic pathways:

  • Pathway A (Phenothiazines): Palladium-catalyzed intramolecular C–H amination (Buchwald-Hartwig type). This route is preferred for high-precision synthesis of neuroleptic cores.

  • Pathway B (Thiazepines): Acylation-Alkylation condensation. This route accesses the 7-membered lactam core found in antipsychotics like Quetiapine.

Reaction Landscape

ReactionLandscape Start 2-((4-methylphenyl)thio)aniline Pd_Cat Pd(OAc)2 / Ligand Oxidant / Base Start->Pd_Cat Path A: C-H Amination Acyl 1. ClCH2COCl 2. AlCl3 or PPA Start->Acyl Path B: Condensation/Friedel-Crafts Phenothiazine 2-Methyl-10H-phenothiazine (Neuroleptic Scaffold) Pd_Cat->Phenothiazine Thiazepine Dibenzo[b,f][1,4]thiazepine-11(10H)-one (Antipsychotic Scaffold) Acyl->Thiazepine

Figure 1: Divergent synthetic pathways from the S-N precursor.

Protocol A: Synthesis of Phenothiazines via Pd-Catalyzed C–H Amination

Principle & Causality

Traditional phenothiazine synthesis (Bernthsen thionation) requires harsh conditions (sulfur, >200°C) and produces isomer mixtures. The intramolecular Pd-catalyzed C–H amination offers a regioselective alternative.

  • Mechanism: The Pd(0) species undergoes oxidative addition into the N-H bond (or coordinates the amine), followed by C–H activation at the ortho position of the p-tolyl ring. Reductive elimination forms the C–N bond.

  • Regioselectivity: The p-tolyl ring has two equivalent ortho positions (2 and 6) relative to the sulfur. The methyl group at position 4 does not sterically hinder cyclization at these sites.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Precursor Substrate1.02-((4-methylphenyl)thio)aniline
Pd(OAc)₂ Catalyst0.05 (5 mol%)Pd source
Xantphos Ligand0.075 (7.5 mol%)Large bite angle favors reductive elimination
Cs₂CO₃ Base2.0Neutralizes protons; anhydrous required
PhI(OAc)₂ Oxidant1.1Required for Pd(II)/Pd(IV) cycles if not using halides
Toluene Solvent0.1 MDegassed, anhydrous

Note: If using a halogenated precursor (e.g., if the tolyl ring had a bromide), Pd₂dba₃/BINAP is preferred. For direct C-H activation described here, an oxidant is often necessary unless using specific directing group chemistry.

Step-by-Step Protocol
  • Preparation: In a glovebox or under argon flow, charge a dried Schlenk tube with 2-((4-methylphenyl)thio)aniline (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (7.5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous Toluene (concentration 0.1 M).

  • Oxidant Addition: Add PhI(OAc)₂ (1.1 equiv) if running the oxidative C-H amination variant. Caution: Exothermic.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours. Vigorous stirring is essential as the base is insoluble.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (blue fluorescent spot) and the appearance of the phenothiazine (often non-fluorescent or distinct UV).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR: Disappearance of the broad NH₂ signal (~4-5 ppm) and appearance of a singlet NH (~8.5 ppm) for the phenothiazine core.

    • MS: M+ = [Expected Mass - 2H].

Protocol B: Synthesis of Dibenzo[b,f][1,4]thiazepines[2][3]

Principle & Causality

This route constructs the 7-membered ring, essential for "atypical" antipsychotic activity.

  • Step 1 (Acylation): The nucleophilic amine attacks chloroacetyl chloride to form an

    
    -chloroamide.
    
  • Step 2 (Cyclization): An intramolecular Friedel-Crafts alkylation closes the ring. The sulfur atom activates the ortho position of the tolyl ring, facilitating the closure.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Precursor Substrate1.0
Chloroacetyl Chloride Acylating Agent1.2Highly reactive, lachrymator
Triethylamine (TEA) Base1.5Scavenges HCl
DCM Solvent 10.2 MFor acylation step
AlCl₃ Lewis Acid3.0For cyclization (Step 2)
1,2-Dichlorobenzene Solvent 20.5 MHigh boiling point for cyclization
Step-by-Step Protocol
Phase 1: Acylation
  • Dissolve 2-((4-methylphenyl)thio)aniline (1.0 equiv) and TEA (1.5 equiv) in dry DCM at 0°C .

  • Add Chloroacetyl chloride (1.2 equiv) dropwise over 15 minutes. Maintain temp < 5°C.

  • Warm to RT and stir for 2 hours.

  • Workup: Wash with water, 1N HCl, and brine. Dry over Na₂SO₄ and concentrate. The intermediate 2-chloro-N-(2-((4-methylphenyl)thio)phenyl)acetamide is usually pure enough for the next step.

Phase 2: Cyclization (Friedel-Crafts)
  • Dissolve the intermediate from Phase 1 in 1,2-dichlorobenzene.

  • Add AlCl₃ (3.0 equiv) in portions. Caution: HCl gas evolution.

  • Heat the mixture to 140°C for 4–6 hours.

  • Quench: Cool to 0°C and slowly pour into ice-water.

  • Extraction: Extract with DCM (3x).

  • Purification: Recrystallization from Ethanol is often sufficient. If not, column chromatography (Hexane/EtOAc).

Mechanism Visualization

Mechanism Step1 Amine Attack on Chloroacetyl Chloride Intermed Intermediate: 2-chloro-N-arylacetamide Step1->Intermed Step2 AlCl3 Activation of C-Cl bond Intermed->Step2 Cyclization Intramolecular Friedel-Crafts Alkylation Step2->Cyclization Product Target: Dibenzo[b,f][1,4]thiazepine-11-one Cyclization->Product

Figure 2: Sequential assembly of the thiazepine core.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Path A) Catalyst PoisoningSulfur can poison Pd. Ensure high catalyst loading (5%) or switch to Pd2(dba)3 / DPPF which is more sulfur-tolerant.
Incomplete Cyclization (Path B) Deactivation of RingThe amide group is electron-withdrawing. Ensure temperature reaches 140°C. If AlCl₃ fails, use Polyphosphoric Acid (PPA) at 110°C.
S-Oxidation Side Products Trace OxidantsDegass all solvents thoroughly. Thioethers are prone to forming sulfoxides (S=O) in the presence of air/peroxides.

References

  • Dodds, A. C., Puddu, S., & Sutherland, A. (2022). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines.[1] Organic & Biomolecular Chemistry, 20(28), 5602–5614.[2] Link

  • Dahl, T., et al. (2008). Palladium-Catalyzed Three-Component Synthesis of Phenothiazines. Tetrahedron Letters (Contextualized via SciSpace). Link

  • Prasad, Y. R., et al. (2013). An improved process for synthesis of dibenzo-[b,f][1,4]-thiazepine-11-(10H)-one.[3][4] International Journal of ChemTech Research. Link

  • Maes, B. U. W., et al. (2003). Synthesis of phenothiazines via a palladium-catalyzed amination. Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Overcoming catalyst deactivation in the synthesis of diaryl thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Deactivation in C–S Cross-Coupling

Executive Summary: The "Sulfur Problem"

Synthesizing diaryl thioethers via transition-metal catalysis (C–S cross-coupling) presents a unique challenge known as "catalyst poisoning." Unlike C–N or C–O coupling, sulfur atoms are potent ligands. They bind strongly to metal centers (Pd, Cu, Ni), often outcompeting the phosphine or amine ligands designed to facilitate the reaction.

This guide addresses the three primary deactivation modes:

  • Thiolate Saturation: Formation of stable, off-cycle metal-thiolate complexes.

  • Disulfide Formation: Oxidative dimerization of thiols, altering the redox balance.

  • Metal Aggregation: Irreversible formation of Pd-black or Cu-nanoparticles due to ligand displacement.

Module 1: Palladium-Catalyzed Systems

The Challenge: In Pd-catalyzed coupling (Buchwald-Hartwig type), the oxidative addition of the aryl halide is followed by the coordination of the thiol. However, thiols (


) and thiolates (

) can bridge two palladium centers or saturate a single center, forming stable species like

that resist reductive elimination.
Mechanism & Visualization

The diagram below illustrates the competition between the productive catalytic cycle and the thiolate resting state (The "Trap").

Pd_CS_Cycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Pd(II)(Ar)(X)-L (Oxidative Addition) Pd0->OxAdd + Ar-X LigandExchange Pd(II)(Ar)(SR)-L (Thiolate Complex) OxAdd->LigandExchange + R-SH / Base Product Ar-S-Ar (Diaryl Thioether) LigandExchange->Product Reductive Elimination Trap [Pd(SR)2] (Off-Cycle Resting State) LigandExchange->Trap Excess R-SH (Ligand Displacement) Product->Pd0 Regeneration PalladiumBlack Pd Black (Irreversible Deactivation) Trap->PalladiumBlack Aggregation

Figure 1: The catalytic cycle showing the "Thiol Trap" where excess thiol displaces the supporting ligand, leading to deactivation.

Solution A: The "DiPPF" Protocol (Buchwald)

To prevent the formation of the resting state, use bisphosphine ligands with a large bite angle and high electron density. 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) is the gold standard for resisting sulfur poisoning.

Protocol 1: Pd(OAc)₂ / DiPPF System Best for: Broad scope aryl bromides/chlorides with aryl/alkyl thiols.[1]

  • Catalyst Prep: In a glovebox or under Ar, mix Pd(OAc)₂ (1.0 mol%) and DiPPF (1.2 mol%) in Toluene. Stir for 10 mins to form the active ligated species.

  • Reagents: Add Aryl Halide (1.0 equiv) and NaOtBu (1.2 equiv).

  • Thiol Addition: Add Thiol (1.05 equiv).

    • Critical Step: If the thiol is volatile or low-boiling, add it last via syringe to the sealed vessel.

  • Reaction: Heat to 100 °C for 2-12 hours.

  • Workup: Filter through a pad of silica/celite to remove Pd residues.

Why this works: The ferrocene backbone of DiPPF creates a rigid chelate that prevents the thiol from displacing the phosphine, forcing the cycle toward reductive elimination rather than stagnation [1].

Solution B: The "PEPPSI" Protocol (Organ)

For sterically encumbered substrates or when glovebox use is not feasible, Pd-PEPPSI-IPent offers superior stability. The N-Heterocyclic Carbene (NHC) ligand binds Pd tightly, preventing "ligand stripping" by the sulfur nucleophile.

Protocol 2: Pd-PEPPSI-IPent System Best for: Sterically hindered aryl halides and air-sensitive setups.

  • Charge: Add Pd-PEPPSI-IPent (1-2 mol%), KOtBu (2.0 equiv), and Aryl Halide (1.0 equiv) to a vial.

  • Solvent: Add Dioxane or Toluene (technical grade is often sufficient due to catalyst robustness).

  • Thiol: Add Thiol (1.2 equiv).

  • Reaction: Stir at 80 °C .

  • Note: This catalyst initiates by losing the pyridine ligand (the "throw-away" ligand), exposing the active Pd-NHC species.

Why this works: The bulky "IPent" (isopentyl) wings on the NHC ligand create a steric wall that protects the Pd center from forming bridging thiolate dimers [2].

Module 2: Copper-Catalyzed Systems (Ullmann-Type)

The Challenge: Classical Ullmann condensation requires high temperatures (150 °C+), leading to Cu precipitation. Modern variations use ligands to lower the barrier, but Cu(I) is prone to disproportionation (


) in the presence of thiols and oxygen.
Protocol 3: Ligand-Accelerated Ullmann

Using 1,10-Phenanthroline or DMEDA stabilizes the Cu(I) intermediate.

Reaction Setup:

  • Catalyst: CuI (5-10 mol%).

  • Ligand: 1,10-Phenanthroline (10-20 mol%). Always maintain a 1:2 Metal:Ligand ratio.

  • Base: K₃PO₄ or Cs₂CO₃ (2.0 equiv).

  • Solvent: DMSO or DMF (Polar solvents are critical for solubilizing the base).

  • Conditions: Heat to 80-110 °C under Argon.

Troubleshooting Tip: If the reaction turns dark brown/black immediately and stalls, it indicates Cu-nanoparticle formation. Increase ligand loading to 20 mol% or switch to the Pd-PEPPSI method.

Module 3: Alternative Reagents (Bypassing the Poison)

If free thiols consistently deactivate your catalyst, use a "masked" sulfur source. These reagents release the sulfur nucleophile slowly or in a different oxidation state, preventing catalyst saturation.

Strategy: Bunte Salts (Sodium Thiosulfates)

Bunte salts (


) are odorless, solid, and air-stable surrogates for thiols.

Protocol 4: Pd-Catalyzed Coupling with Bunte Salts

  • Formation (In-situ): React an alkyl/aryl halide with

    
     to form the Bunte salt (or purchase commercially).
    
  • Coupling:

    • Catalyst: Pd(OAc)₂ / Xantphos (2 mol%).

    • Reagents: Aryl Halide + Bunte Salt (1.2 equiv).

    • Base: Cs₂CO₃ (2.5 equiv) in DMF/Water (10:1).

    • Temp: reflux.

  • Mechanism: The base hydrolyzes the Bunte salt slowly, releasing the thiolate anion at a rate that matches the catalytic turnover, preventing poisoning [3].

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Reaction stalls at <20% conversion. Catalyst Poisoning (Thiol Saturation).1. Switch to DiPPF or Pd-PEPPSI-IPent .2. Use syringe pump to add thiol over 1 hour.
Formation of "Pd Black" precipitate. Ligand Displacement / Metal Aggregation.Increase ligand:metal ratio to 2:1. Ensure strictly oxygen-free conditions (degas solvents).
Low yield with Alkyl Thiols.

-Hydride Elimination or strong binding.
Use Pd-PEPPSI-IPent .[2][3][4] The bulky NHC prevents

-elimination side pathways.
Homocoupling of Thiol (Disulfide formation). Presence of Oxygen or Cu(II) impurities.1. Degas solvents thoroughly.2. Add a reducing agent (e.g., small amount of Zn dust) if using Cu-catalysis.
Reaction works for Ar-I but not Ar-Cl. Oxidative Addition is too slow.Switch to Pd-PEPPSI-IPent or Josiphos ligands, which are electron-rich enough to activate chlorides.
References
  • Murata, M., & Buchwald, S. L. (2004).[1] A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[1] Tetrahedron, 60(34), 7397-7403. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 12(18), 4749-4755. Link

  • Reeves, J. T., et al. (2008). The reaction of Grignard reagents with Bunte salts: a thiol-free synthesis of sulfides. Tetrahedron Letters, 49, 156. Link

  • Qiao, J. Z., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature.[5][6] ACS Catalysis, 9, 6461–6466.[5] Link

Sources

Optimizing reaction conditions for the N-functionalization of 2-((p-tolyl)thio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: #N-FUNC-2PTTA Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting

User Guide Overview

Welcome to the technical support hub for 2-((p-tolyl)thio)aniline . This substrate presents a unique dichotomy: the ortho-thioether group provides valuable pharmacophoric properties but simultaneously acts as a "trojan horse" in catalysis—capable of poisoning palladium catalysts via chelation and undergoing competing oxidation.

This guide is structured as a series of resolved support tickets , addressing the three primary functionalization pathways: Acylation , Arylation (Cross-Coupling) , and Alkylation .

Module 1: N-Arylation (The "Catalyst Poisoning" Challenge)

User Query: "I am attempting a Buchwald-Hartwig coupling with an aryl bromide, but conversion stalls at <20%. Is the sulfur killing my catalyst?"

Diagnosis: Yes. The sulfur atom in the ortho position is a soft Lewis base. In standard Pd-catalyzed cycles, it acts as a bidentate ligand (along with the amine), forming a stable 5-membered chelate with the Palladium center. This "poisoning" prevents the oxidative addition of the aryl halide or the reductive elimination step.

Protocol A: The Palladium Workaround (Steric Bulk Strategy)

To overcome sulfur chelation, you must use a ligand bulky enough to sterically preclude the sulfur from binding, or a catalyst generation capable of rapid reductive elimination.

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃ (1-2 mol%)

  • Ligand: XPhos or BrettPhos (Ligand:Pd ratio 2:1). Why? These biaryl phosphine ligands are massive. They create a "roof" over the Pd center, allowing the amine to bind but physically blocking the adjacent sulfur atom from chelating.

  • Base: Cs₂CO₃ (Weak bases are preferred to avoid side reactions with the sulfur).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Temp: 100–110 °C.

Protocol B: The Copper Alternative (Chan-Lam Coupling)

If Pd fails, switch to Copper. Copper is less susceptible to irreversible poisoning by thioethers and works well with boronic acids.

  • Reagent: Aryl Boronic Acid (1.5 - 2.0 equiv).

  • Catalyst: Cu(OAc)₂ (10-20 mol% or stoichiometric if oxidation is a risk).

  • Base: Pyridine or Et₃N (2.0 equiv).

  • Solvent: DCM or DCE (Room Temperature).

  • Atmosphere: CRITICAL WARNING. Standard Chan-Lam uses O₂ (air) to reoxidize Cu. However, your substrate is a thioether.

    • Risk:[1][2][3] O₂ can oxidize the sulfide to a sulfoxide (R-S(=O)-R).

    • Fix: Use stoichiometric Cu(OAc)₂ under an inert Argon atmosphere to avoid S-oxidation.

Decision Logic: Method Selection

MethodSelection Start Start: N-Arylation of 2-((p-tolyl)thio)aniline Substrate Coupling Partner? Start->Substrate Halide Aryl Halide (Br, I) Substrate->Halide Boronic Aryl Boronic Acid Substrate->Boronic PdRoute Buchwald-Hartwig Halide->PdRoute CuRoute Chan-Lam Boronic->CuRoute PdCheck Ligand Selection: MUST use XPhos/BrettPhos to prevent S-chelation PdRoute->PdCheck CuCheck Oxidation Risk: Use Stoichiometric Cu(II) under Argon (No Air) CuRoute->CuCheck

Caption: Decision matrix for N-arylation pathways. Note the critical control points (Red Notes) required to prevent catalyst deactivation or substrate oxidation.

Module 2: N-Acylation & Purification

User Query: "My acylation reaction works, but the product smells like garlic and I see a mass peak of M+16. What happened?"

Diagnosis: The "garlic" smell is characteristic of trace sulfides, but the M+16 peak indicates S-oxidation (Sulfoxide formation). This usually happens if you used an oxidant or if the reaction mixture was exposed to air in the presence of trace metals or light for too long.

Optimized Protocol: Acid Chloride Method
  • Reagents: Acid Chloride (1.1 equiv), Pyridine or DIPEA (1.5 equiv).

  • Solvent: DCM (0 °C to RT).

  • Key Modification: Add a scavenger or antioxidant if S-oxidation is persistent.

    • Tip: Perform the reaction under N₂.

    • Workup: Wash with dilute HCl to remove excess aniline/pyridine.

Troubleshooting Table: Impurity Profiling
ObservationProbable CauseCorrective Action
Mass M+16 Sulfoxide (S=O) formationDegas solvents; avoid peroxides in ethers (THF/Dioxane); store product under inert gas.
Mass M+32 Sulfone (O=S=O) formationStrong oxidants present. Check reagents for contamination.
Low Yield Bis-acylation (Imide formation)Reduce Acid Chloride equivalents to 0.95; add reagent slowly at 0 °C.
Sticky Oil RotamersThioethers are bulky. N-acyl groups often exhibit restricted rotation. Run NMR at high temp (50°C) to coalesce peaks.
Module 3: N-Alkylation (Chemoselectivity)

User Query: "I tried using methyl iodide and base, but I got a mixture of mono-methyl, di-methyl, and potentially S-methylated products."

Diagnosis: Direct alkylation with alkyl halides (SN2) is notoriously difficult to control for primary anilines. Furthermore, while the N-atom is harder (more nucleophilic toward alkyl halides) than the S-atom in this neutral state, the S-atom is still a nucleophile.

Recommended Protocol: Reductive Amination

This is the "Self-Validating" method. It prevents over-alkylation because the intermediate imine is formed first, then reduced.

  • Imine Formation:

    • Mix 2-((p-tolyl)thio)aniline + Aldehyde/Ketone (1.0 equiv).

    • Additive: Ti(OiPr)₄ (1.5 equiv) or MgSO₄. Why? The ortho-thio group is bulky; these Lewis acids activate the carbonyl and scavenge water to drive imine formation.

    • Solvent: THF or DCM. Stir 4-12h.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv). Note: Use Sodium Triacetoxyborohydride, not NaBH₄. It is milder and won't reduce the aldehyde before it reacts with the amine.

    • Stir at RT.[4][5][6][7][8]

Mechanism of Chemoselectivity

The reductive amination pathway is chemoselective for Nitrogen . The sulfur atom cannot form a stable double bond to the carbonyl carbon (thioaldehydes are unstable), so the "S-alkylation" pathway is mechanistically impossible under these conditions.

Module 4: Experimental Validation (Self-Check)

Before scaling up, run this 3-point check on your crude NMR:

  • The NH Signal: In DMSO-d6, the NH proton of the functionalized product should be a doublet (if alkylated) or a singlet (if acylated). If it's missing, you have over-reacted (tertiary amine/imide).

  • The Methyl Singlet (p-Tolyl): This should remain a sharp singlet around 2.3 ppm. If it shifts significantly downfield or splits, check for S-oxidation or modification of the tolyl ring.

  • The Ortho-H: The proton on the aniline ring adjacent to the nitrogen is diagnostic. Its shift confirms N-functionalization due to the change in electron density.

References
  • Buchwald-Hartwig "User Guide"

    • Title: Practical Guide to the Buchwald-Hartwig Amin
    • Source:Chemical Science (via LibreTexts).
    • Relevance: Establishes the necessity of bulky ligands (XPhos)
    • URL:[Link]

  • Chan-Lam Coupling Mechanics

    • Title: Chan-Lam Coupling - Organic Chemistry Portal.[4]

    • Source: Organic Chemistry Portal.[4]

    • Relevance: Details the copper(II)
    • URL:[Link]

  • S-Arylation vs N-Arylation

    • Title: Enantioselective Chan-Lam S-Arylation of Sulfenamides.[8]

    • Source:N
    • Relevance: Highlights the competitive nature of Sulfur in Chan-Lam systems and conditions to control chemoselectivity.
    • URL:[Link]

  • Chemoselectivity in Aniline Alkylation

    • Title: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.[9]

    • Source:Nature Communic
    • Relevance: Discusses "borrowing hydrogen" and reductive strategies to avoid over-alkyl
    • URL:[Link]

Sources

Technical Support Center: Spectroscopic Analysis of 2-((p-tolyl)thio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of 2-((p-tolyl)thio)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the characterization of this molecule. Here, we will delve into the practical aspects of troubleshooting your experimental results for various spectroscopic techniques, grounded in scientific principles and field-proven expertise.

Introduction: The Structure Dictates the Spectrum

2-((p-tolyl)thio)aniline is a multifaceted molecule featuring a diaryl thioether linkage. This structure presents a unique combination of an aniline moiety, susceptible to oxidation and protonation, and a thioether bridge that can influence the electronic environment of both aromatic rings. A thorough spectroscopic analysis is therefore crucial for confirming its identity, purity, and for understanding its chemical behavior.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 2-((p-tolyl)thio)aniline. However, overlapping signals and subtle electronic effects can complicate spectral interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows broad signals for the aromatic protons. What could be the cause?

A1: Broadening of aromatic signals can arise from several factors:

  • Concentration Effects: At high concentrations, intermolecular interactions, such as hydrogen bonding involving the -NH₂ group, can lead to signal broadening. Try acquiring the spectrum at a lower concentration.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your glassware is scrupulously clean and your solvent is of high purity.

  • Slow Conformational Exchange: The C-S-C bond in diaryl thioethers has a degree of rotational freedom. If the interconversion between different conformations is slow on the NMR timescale, it can lead to broadened signals. Acquiring the spectrum at a slightly elevated temperature might sharpen the signals by increasing the rate of exchange.

Q2: I'm having trouble assigning the aromatic protons. Is there a systematic approach?

A2: Absolutely. A combination of chemical shift prediction, coupling patterns, and 2D NMR techniques is the most reliable approach.

  • Chemical Shift Prediction:

    • The protons on the aniline ring will generally be more upfield compared to those on the p-tolyl ring due to the electron-donating effect of the amino group.

    • The methyl group on the p-tolyl ring is a key landmark, appearing as a singlet around δ 2.3 ppm.

  • Coupling Patterns:

    • The p-tolyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets.

    • The protons on the aniline ring will show more complex splitting patterns due to their proximity to both the amino and thioether groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within each aromatic ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can show through-space correlations, for instance, between the protons of one ring and the other, which can aid in confirming the overall structure.

Experimental Protocol: Standard ¹H NMR of 2-((p-tolyl)thio)aniline

  • Sample Preparation:

    • Dissolve 5-10 mg of your sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is fully dissolved. If not, sonication may be helpful.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

Q3: My ¹³C NMR spectrum has fewer aromatic signals than expected. Why?

A3: This is a common issue and can be attributed to:

  • Overlapping Signals: It's possible that some of the aromatic carbon signals are coincidentally at the same chemical shift.

  • Quaternary Carbons: The carbons attached to the sulfur and nitrogen atoms are quaternary and will have much weaker signals due to the lack of a Nuclear Overhauser Enhancement (NOE) from attached protons and longer relaxation times. Increase the number of scans and/or use a longer relaxation delay (d1) in your acquisition parameters.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Running DEPT-135 and DEPT-90 experiments will help differentiate between CH, CH₂, and CH₃ carbons, and by inference, the quaternary carbons which will be absent from these spectra.

Data Presentation: Expected NMR Chemical Shifts

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
-CH₃ (p-tolyl)~ 2.3~ 21Singlet
Aromatic-H6.5 - 7.5115 - 150Complex multiplets
-NH₂Variable (broad)-Concentration and solvent dependent

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the key functional groups in 2-((p-tolyl)thio)aniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The N-H stretching region (3500-3300 cm⁻¹) of my IR spectrum is very broad. Is my sample wet?

A1: While a broad O-H stretch from water can appear in this region, a broad N-H stretch is also characteristic of hydrogen bonding. In a solid-state (KBr pellet or ATR) or concentrated sample, the aniline N-H groups will hydrogen bond with each other, leading to a broad absorption. If you suspect water contamination, preparing a fresh sample after thoroughly drying your compound should sharpen the N-H peaks if intermolecular hydrogen bonding is minimal in the new sample preparation. Primary amines like aniline typically show two N-H stretching bands (symmetric and asymmetric) in this region.[1]

Q2: I don't see a distinct C-S stretching peak. Am I looking in the right place?

A2: The C-S stretching vibration is often weak and falls in the fingerprint region (around 700-600 cm⁻¹), where it can be obscured by other absorptions.[2] Its absence is not a definitive indicator that the group is not present. Instead, focus on the more prominent and characteristic peaks like the N-H stretches and the aromatic C-H and C=C bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Place a small amount of your solid sample onto the crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Data Presentation: Key IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3450 - 3300Medium
Aromatic C-H Stretch3100 - 3000Medium
Aromatic C=C Bending1600 - 1450Medium to Strong
C-N Stretch1335 - 1250Medium
C-S Stretch700 - 600Weak

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of your compound and valuable structural information through its fragmentation pattern.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I don't see the molecular ion peak (M⁺) in my electron ionization (EI) mass spectrum.

A1: The molecular ion of 2-((p-tolyl)thio)aniline might be unstable under high-energy EI conditions and readily fragment. Look for peaks corresponding to logical fragment losses. Common fragmentations for this molecule would be the cleavage of the C-S bonds. If you still can't identify the molecular weight, consider using a softer ionization technique.

  • Chemical Ionization (CI): This technique uses a reagent gas to produce a protonated molecule ([M+H]⁺), which is often more stable than the molecular ion.

  • Electrospray Ionization (ESI): This is a very soft ionization technique, ideal for polar molecules like anilines. It will almost certainly show a strong [M+H]⁺ peak.

Q2: What are the expected major fragments in the EI mass spectrum?

A2: The most likely fragmentation pathways involve the cleavage of the thioether bonds:

  • Loss of the tolyl group (•C₇H₇)

  • Loss of the aminophenyl group (•C₆H₆N)

  • Cleavage to form the tolyl radical and the aminophenylthio radical.

Experimental Workflow: MS Analysis

cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample 2-((p-tolyl)thio)aniline EI Electron Ionization (EI) Sample->EI Ionize ESI Electrospray Ionization (ESI) Sample->ESI Ionize TOF Time-of-Flight (TOF) EI->TOF Analyze Quad Quadrupole ESI->Quad Analyze Detector Detector TOF->Detector Quad->Detector Spectrum Mass Spectrum Detector->Spectrum Generate

Caption: A generalized workflow for mass spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-systems within the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My UV-Vis spectrum shows a different λₘₐₓ than what I expected. What could be the reason?

A1: The λₘₐₓ is highly sensitive to the solvent environment.

  • Solvent Polarity: Changing the solvent polarity can shift the λₘₐₓ. Ensure you are using a consistent solvent for all your measurements. Polar solvents can interact with the lone pair of electrons on the nitrogen atom, affecting the electronic transitions.

  • pH of the Solution: The aniline moiety is basic. In an acidic solution, the nitrogen will be protonated to form an anilinium ion. This removes the lone pair from the π-system and will cause a significant blue shift (shift to shorter wavelength) in the spectrum.[3] Always buffer your solution if you need to control the pH.

Q2: The absorbance of my sample is too high and out of the linear range of the spectrophotometer.

A2: This is a common issue related to sample concentration. The Beer-Lambert law is only linear for absorbance values typically below 1.0. You need to dilute your sample. Prepare a stock solution of known concentration and then perform serial dilutions to find a concentration that gives an absorbance maximum within the linear range (ideally between 0.3 and 0.8).

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a dilute solution of your sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Fill the other cuvette with your sample solution.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and run a baseline correction.

    • Replace the blank with the sample cuvette and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

General Troubleshooting and Best Practices

Purity is Paramount: Many spectroscopic issues can be traced back to impure samples. Always ensure your sample is purified (e.g., by column chromatography or recrystallization) and thoroughly dried before analysis.

Solvent Selection: The choice of solvent is critical for all spectroscopic techniques. Ensure it is of high purity, does not react with your sample, and does not have signals that will overlap with your analyte's signals.

Data Interpretation: Always cross-reference the data from all your spectroscopic analyses. A consistent interpretation across NMR, IR, MS, and UV-Vis will give you the highest confidence in your results.

References

  • Bansal, R. K. (2010). Spectroscopy.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Functionalization of 2-((p-tolyl)thio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 2-((p-tolyl)thio)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing new functional groups to this versatile scaffold. Here, we address common challenges and provide practical, field-proven solutions to help you achieve your synthetic goals with precision and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of 2-((p-tolyl)thio)aniline?

The primary challenge arises from the presence of two activating, ortho, para-directing groups on the aniline ring: the amino (-NH₂) group and the p-tolylthio (-SAr) group. The amino group is a powerful activating group, while the thioether is moderately activating. Their combined influence can lead to a mixture of constitutional isomers, making selective functionalization difficult. Furthermore, the high reactivity of the aniline ring makes it susceptible to over-reaction and oxidation, particularly under harsh conditions.[1][2]

Q2: Which positions on the aniline ring are most activated for electrophilic aromatic substitution?

Both the amino and the thioether groups direct incoming electrophiles to the positions ortho and para to themselves. For 2-((p-tolyl)thio)aniline, this means:

  • The amino group at C2 directs to C3 (ortho), C5 (para), and C6 (ortho).

  • The thioether group at C1 directs to C2 (blocked), C4 (para), and C6 (ortho).

The positions C4 and C6 are therefore highly activated due to the synergistic directing effects of both groups. The C3 and C5 positions are activated primarily by the amino group. The steric hindrance from the adjacent thioether group may disfavor substitution at C3.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Symptom: You are attempting an electrophilic aromatic substitution and obtaining a mixture of isomers, primarily the 4- and 6-substituted products, with potential for di- or tri-substituted byproducts.

Root Cause Analysis:

This is a classic issue with highly activated aromatic rings. The strong activating nature of the amino group leads to low regioselectivity and a high propensity for multiple substitutions.[1][3]

Solutions:

  • Protect the Amino Group: The most effective strategy is to temporarily "tame" the activating effect of the amino group by converting it to an amide, such as an acetamide. The acetamido group is still an ortho, para-director but is less activating than the free amino group, which significantly improves regioselectivity and prevents oxidation.[1] The steric bulk of the acetyl group will further favor substitution at the less hindered para position (C4).

    • Protocol 1: Acetylation of 2-((p-tolyl)thio)aniline

      • Dissolve 2-((p-tolyl)thio)aniline (1.0 equiv.) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

      • Add acetic anhydride (1.1 equiv.) dropwise at room temperature.

      • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

      • Pour the reaction mixture into cold water to precipitate the acetanilide product.

      • Filter, wash with water, and dry the product. The crude N-(2-((p-tolyl)thio)phenyl)acetamide can often be used directly in the next step after confirming its formation.[1]

  • Control Reaction Conditions:

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the reaction rate and improve selectivity.

    • Stoichiometry: Use a stoichiometric amount of the electrophile to minimize polysubstitution.

MethodKey AdvantagesExpected Major ProductPotential Issues
Direct Substitution Fewer synthetic stepsMixture of 4- and 6-isomersPoor regioselectivity, over-reaction, oxidation[1]
Amide Protection High regioselectivity, prevents oxidation4-substituted isomerRequires additional protection/deprotection steps
Issue 2: Achieving Ortho-Functionalization to the Amino Group

Symptom: You need to introduce a substituent at the C3 or C6 position, but electrophilic substitution primarily yields the C4-substituted product.

Root Cause Analysis:

The C4 position is electronically favored due to the combined directing effect of both the amino and thioether groups. Steric hindrance around the C6 position, being flanked by the amino and another ring position, and the C3 position being adjacent to the bulky thioether, can also disfavor substitution at these sites.

Solutions:

  • Directed ortho-Metalation (DoM): DoM is a powerful technique for achieving substitution exclusively at the position ortho to a directing metalation group (DMG).[4][5] The amino group, or a derivative thereof, can serve as a DMG.

    • Strategy:

      • Protect the amine as a pivalamide or a carbamate, which are effective DMGs.[6][7]

      • Treat the protected aniline with a strong base, such as n-butyllithium or sec-butyllithium, typically in the presence of an additive like TMEDA, at low temperatures (e.g., -78 °C). This will selectively deprotonate the C6 position.[8]

      • Quench the resulting aryllithium species with an appropriate electrophile.

    Workflow for Directed ortho-Metalation.
  • Transition Metal-Catalyzed C-H Activation: Many transition metal-catalyzed reactions can achieve ortho-C-H functionalization using a directing group on the nitrogen.[9] For example, a pyridinyl or pyrimidinyl group can direct palladium, rhodium, or ruthenium catalysts to activate the C-H bond at the C6 position.[9]

Issue 3: Unsuccessful Cyclization to a Phenothiazine

Symptom: You are attempting to synthesize a phenothiazine derivative from 2-((p-tolyl)thio)aniline via intramolecular C-N bond formation, but the reaction fails or gives low yields.

Root Cause Analysis:

Phenothiazine synthesis often involves an intramolecular Ullmann or Buchwald-Hartwig type coupling. These reactions require specific catalysts, ligands, and bases, and the substrate must be appropriately pre-functionalized (e.g., with a halogen ortho to the thioether on the other ring, which is not the case here). Direct oxidative C-N coupling can also be challenging. A common side reaction can be the elimination of the phenothiazine moiety under harsh basic conditions.[10]

Solutions:

  • Two-Step Approach: A more reliable method involves a two-step process: first, an ortho-thioarylation of an aniline derivative, followed by cyclization. While your starting material is already thioarylated, a common route to phenothiazines involves the reaction of a 2-aminothiophenol with a substituted benzoquinone.[11]

  • Optimizing Cyclization Conditions: If attempting a direct cyclization from a pre-functionalized diarylamine, consider the following:

    • Catalyst System: For Buchwald-Hartwig cyclization, screen different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, BINAP).[12]

    • Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often effective.

    • Solvent: High-boiling aprotic polar solvents like toluene, dioxane, or DMF are typically used.

    • Protocol 2: General Conditions for Buchwald-Hartwig Cyclization

      • In a glovebox, combine the ortho-halo-diaryl-amine (1.0 equiv.), palladium catalyst (1-5 mol%), and ligand (1.2-6 mol%).

      • Add the base (1.5-2.0 equiv.) and the anhydrous solvent.

      • Seal the reaction vessel and heat to the desired temperature (e.g., 80-120 °C).

      • Monitor the reaction by TLC or GC-MS.

      • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

      • Purify the product by column chromatography.

    Phenothiazine_Synthesis_Troubleshooting Start Attempting Phenothiazine Synthesis Problem Low Yield or No Reaction Start->Problem CheckCatalyst Is the catalyst/ligand system optimal? Problem->CheckCatalyst CheckBase Is the base appropriate? Problem->CheckBase CheckTemp Is the temperature correct? Problem->CheckTemp SolutionCatalyst Screen Pd catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., Xantphos, BINAP). CheckCatalyst->SolutionCatalyst SolutionBase Use a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄). CheckBase->SolutionBase SolutionTemp Ensure sufficient temperature for C-N coupling (typically 80-120 °C). CheckTemp->SolutionTemp Success Successful Phenothiazine Synthesis SolutionCatalyst->Success SolutionBase->Success SolutionTemp->Success

    Troubleshooting flowchart for phenothiazine synthesis.

References

  • C―H Functionalization Strategies for the Construction of Thioethers. Molecules. Available at: [Link]

  • Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters. Available at: [Link]

  • An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal. Available at: [Link]

  • Generation of thioethers via direct C–H functionalization with sodium benzenesulfinate as a sulfur source. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters. Available at: [Link]

  • Regioselective C(sp 2 ) H Functionalization of Anilines. Advanced Synthesis & Catalysis. Available at: [Link]

  • Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules. Available at: [Link]

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. ACS Catalysis. Available at: [Link]

  • Product manipulations and comparison of isomer outcomes with aniline sulfonation. ChemRxiv. Available at: [Link]

  • Directed (ortho) Metallation. University of Liverpool. Available at: [Link]

  • Directed Ortho Metalation Guide. Scribd. Available at: [Link]

  • Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules. Available at: [Link]

  • ortho metalation. Harvard University. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Available at: [Link]

  • Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem. Available at: [Link]

  • Conversion of Aniline to Azobenzene at Functionalized Carbon Nanotubes: A Possible Case of a Nanodimensional Reaction. RIT Digital Institutional Repository. Available at: [Link]

  • An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Available at: [Link]

  • Synthesis of 2-substituted phenothiazines. Google Patents.
  • Imaging the Predicted Isomerism of Oligo(aniline)s: A Scanning Tunneling Microscopy Study. Small. Available at: [Link]

  • Controlling Chemoselectivity in Ruthenium(II)‐Induced Cyclization of Aniline‐Functionalized Alkynes. Chemistry – A European Journal. Available at: [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-[4-(10H-substituted phenothiazine-3- yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol] pyrroles. ResearchGate. Available at: [Link]

  • Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. Beilstein Archives. Available at: [Link]

  • Isomerism of the Aniline Trimer. SciSpace. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-((p-tolyl)thio)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the biological activities of 2-((p-tolyl)thio)aniline derivatives, a class of sulfur-containing aromatic compounds that has garnered significant interest in medicinal chemistry. We will delve into their synthesis, antimicrobial, anticancer, and antioxidant properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction: The Therapeutic Potential of the Thioaniline Scaffold

The 2-((p-tolyl)thio)aniline core structure represents a versatile scaffold in drug discovery. The presence of a flexible thioether linkage, an aromatic aniline ring, and a p-tolyl group provides a unique three-dimensional architecture that can be readily modified. This allows for the fine-tuning of physicochemical properties to optimize interactions with various biological targets. The incorporation of sulfur, a known pharmacophore, often imparts significant biological activity, ranging from antimicrobial to anticancer effects. This guide synthesizes findings from multiple studies to compare the performance of various derivatives and elucidate the structural features governing their efficacy.

Synthesis of 2-((p-tolyl)thio)aniline Derivatives

The synthesis of these derivatives often involves multi-step reactions. A common foundational approach is the reaction of a substituted aniline with a p-tolylthio-containing electrophile. For instance, pyrimidine-based derivatives can be synthesized starting with a Claisen-Schmidt condensation to form a chalcone, which is then cyclized with thiourea. The resulting pyrimidine-2-thiol can be further reacted with substituted phenylacetamides.[1] Another versatile method for creating complex derivatives is the use of click chemistry to link a (p-tolylthio)methyl azide with various alkynes, yielding novel triazole hybrids.[2]

The following workflow illustrates a generalized synthetic pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_cyclization Cyclization (Alternative Pathway) A 2-Alkynylbenzaldehyde R1 Propylphosphonic Anhydride (T3P®) Kabachnik-Fields Reaction A->R1 R2 Copper(I) Chloride (CuCl) 60°C A->R2 B Aniline B->R1 B->R2 C Dialkyl Phosphite C->R1 C->R2 P1 α-Amino (2-alkynylphenyl) -methylphosphonate R1->P1 Selective, high yield P2 2,3-Disubstituted-1,2- dihydroisoquinolin-1-ylphosphonate R2->P2 Catalyst-dependent pathway caption Fig. 1: Catalyst-dependent synthesis pathways. Antimicrobial_Mechanism Compound 2-((p-tolyl)thio)aniline Derivative (Electrophilic Sulfur) Interaction Covalent Bond Formation Compound->Interaction Enzyme Microbial Enzyme (with nucleophilic -SH group) Enzyme->Interaction Inactivated_Enzyme Inactivated Enzyme (Disulfide Bridge) Interaction->Inactivated_Enzyme Irreversible Inhibition Metabolism Metabolic Pathway Disruption Inactivated_Enzyme->Metabolism Death Microbial Cell Death Metabolism->Death caption Fig. 2: Proposed antimicrobial mechanism.

Caption: Fig. 2: Proposed antimicrobial mechanism.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [3]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Comparative Anticancer Activity

The structural versatility of 2-((p-tolyl)thio)aniline derivatives makes them promising candidates for anticancer drug development. Various modifications have yielded compounds with potent cytotoxicity against a range of human cancer cell lines.

Performance Comparison

The efficacy of anticancer compounds is measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A series of novel (p-tolylthio)methyl-linked 1,2,3-triazole derivatives showed strong activity against HepG2 (liver) and MCF-7 (breast) cancer cells, with IC50 values as low as 1.4–1.6 µM, exceeding the activity of the reference drug doxorubicin. [2]Similarly, N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives have also been evaluated, with one derivative showing an IC50 of 10.8 µM against the SKNMC neuroblastoma cell line. [4][5]

Compound/Derivative Cancer Cell Line IC50 (µM) Comparison Drug IC50 (µM) Reference
Triazole-(p-tolylthio)methyl Hybrid (Cpd 13) HepG2 ~1.4 Doxorubicin >10 (est.) [2]
Triazole-(p-tolylthio)methyl Hybrid (Cpd 17) MCF-7 ~1.6 Doxorubicin >10 (est.) [2]
Phenylthiazole derivative (Cpd 4c, p-nitro) SKNMC 10.8 ± 0.08 Doxorubicin Not specified [4][5]
Phenylthiazole derivative (Cpd 4d, m-chloro) Hep-G2 11.6 ± 0.12 Doxorubicin 5.8 ± 1.01 [4][5]
Isoxazole-purine p-tolyl derivative (Cpd 35) MCF-7 16.22 ± 0.71 - -

| Isoxazole-purine p-tolyl derivative (Cpd 35) | SK-BR-3 | 15.24 ± 2.08 | - | - | |

Proposed Mechanism of Action

The anticancer effects of these derivatives are often multifaceted. Molecular docking studies on triazole-(p-tolylthio)methyl hybrids suggest a potential interaction with the EGFR kinase active site, a key target in cancer therapy. [2]Other related aniline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. [6][7]This can occur through the modulation of key signaling cascades like the MAPK and NF-κB pathways, which are frequently dysregulated in cancer. [7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. [4]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Add Test Compounds (various concentrations) B->C D 4. Incubate for 48-72h (Treatment) C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h (Formazan Formation in Viable Cells) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (~570 nm) G->H I 9. Calculate Cell Viability & Determine IC50 H->I caption Fig. 3: Workflow for the MTT cytotoxicity assay.

Caption: Fig. 3: Workflow for the MTT cytotoxicity assay.

Comparative Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key research area. Aniline and thioether derivatives can act as radical scavengers, donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).

Performance Comparison

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower EC50 (efficient concentration to scavenge 50% of radicals) indicates higher activity. While data specifically for 2-((p-tolyl)thio)aniline is limited, studies on related structures provide valuable insights. Phenolic and aniline compounds show that antioxidant activity is highly dependent on the number and position of active groups (-OH or -NH2). [8]For instance, aminophenols exhibit significantly higher activity than the parent aniline molecule. [8][9]A study on 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides also reported good antioxidant activity for several derivatives using the DPPH method. [1]

Compound Class Assay EC50 (mM) Reference
Aniline DPPH > 83 [9]
2-Aminophenol DPPH 0.011 [9]
4-Aminophenol DPPH 0.015 [9]
o-Phenylenediamine DPPH 0.013 [9]

| Aniline Series | H2O2 Scavenging | Generally more active than phenols | [8]|

This data highlights that the introduction of electron-donating groups like hydroxyl (-OH) or an additional amino (-NH2) group dramatically enhances the antioxidant capacity compared to unsubstituted aniline. [8][9]The thioether and p-tolyl groups in the target scaffold are also expected to influence this activity through electronic and steric effects.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common and reliable method to measure the free radical scavenging ability of a compound. [9][10]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare stock solutions of the test compounds in a suitable solvent.

  • Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm using a microplate reader. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is indicated by a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion and Future Directions

The 2-((p-tolyl)thio)aniline scaffold is a promising platform for the development of novel therapeutic agents. The available data clearly demonstrates that derivatives of this core structure possess significant antimicrobial, anticancer, and antioxidant activities.

  • Antimicrobial: Derivatives show potent, dose-dependent activity against pathogenic bacteria, including the ability to disrupt biofilms.

  • Anticancer: Specific modifications, particularly the introduction of triazole and substituted phenylthiazole moieties, lead to compounds with cytotoxicity superior to some standard chemotherapeutic drugs against liver, breast, and neuroblastoma cell lines.

  • Antioxidant: While direct data is sparse, structure-activity relationships from related aniline compounds strongly suggest that the scaffold has intrinsic antioxidant potential that can be enhanced with appropriate substitutions.

Future research should focus on synthesizing a broader library of 2-((p-tolyl)thio)aniline derivatives to establish more definitive structure-activity relationships. Investigations into their in vivo efficacy, toxicity profiles, and detailed mechanisms of action are crucial next steps in translating these promising in vitro results into viable clinical candidates.

References

[11]Al-Ostoot, F.H., Al-Ghamdi, M., Al-Massarani, S.M., Al-Tamari, A.A., Al-Harbi, S.A., Abdel-Hameed, R.S. (2023). Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. Journal of King Saud University - Science.

[4]ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. Retrieved from [Link]

[12]Gaber, H. M., Bagley, M. C., & Sherif, S. M. (2010). Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene nucleus. European Journal of Chemistry.

PMC. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. PMC. Retrieved from [Link]

[6]Al-Suhaimi, E. A., et al. (n.d.). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PMC. Retrieved from [Link]

[8]Bendary, E. A., Francis, R. R., & Hoda, M. G. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. CORE.

[13]Yüksek, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PMC. Retrieved from [Link]

[2]Mara, T. A., et al. (n.d.). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Publishing. Retrieved from [Link]

[5]Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. Retrieved from [Link]

[1]ResearchGate. (2025). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. ResearchGate. Retrieved from [Link]

Solankee, A., et al. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.

[14]Islam, M. T., et al. (n.d.). Phytol: A review of biomedical activities. Broad Institute. Retrieved from [Link]

[15]ResearchGate. (2026). Toxicity and antimicrobial activity of tropylated aniline and its derivatives. ResearchGate. Retrieved from [Link]

[16]Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. Retrieved from [Link]

[17]Gucma, M., & Golebiewski, P. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC. Retrieved from [Link]

[18]Novakovic, M., et al. (2008). Synthesis and biological activities of thio-avarol derivatives. PubMed. Retrieved from [Link]

[19]PMC. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. Retrieved from [Link]

[20]Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]

[21]European Journal of Medicinal Chemistry. (2023). Bari - UniBa.

[22]Romanian Journal of Oral Rehabilitation. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE.

[23]Singh, A. K., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. Journal of Advanced Scientific Research.

[24]MDPI. (2026). Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. MDPI. Retrieved from [Link]

[10]Gulam, M., et al. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. Retrieved from [Link]

[25]Micheva, M., & Stoĭchev, T. (1980). [Effect of thiol compounds on aniline toxicity and aniline metabolism]. PubMed. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity of 2-((4-methylphenyl)thio)benzenamine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The compound 2-((4-methylphenyl)thio)benzenamine belongs to the diaryl thioether class of molecules. This structural motif is present in numerous pharmacologically active agents, including those with antitumor, antibacterial, and central nervous system activities.[1][2][3] Its core structure bears a resemblance to phenothiazines, a class of drugs renowned for their broad spectrum of pharmacological effects, which stem from interactions with a wide array of biological targets, including dopamine, serotonin, histamine, and adrenergic receptors.[4][5][6][7] This inherent potential for polypharmacology makes a thorough investigation of off-target interactions—or cross-reactivity—not merely a regulatory formality but a critical step in understanding the compound's true mechanism of action and predicting potential adverse effects.[8][9]

Unidentified off-target interactions are a leading cause of late-stage drug development failures and unexpected clinical toxicities.[9] Therefore, early, systematic, and robust cross-reactivity profiling is essential. This guide provides a comprehensive framework for evaluating the selectivity of 2-((4-methylphenyl)thio)benzenamine. We will compare its hypothetical performance against established compounds and detail the experimental methodologies required to generate a high-confidence selectivity profile. The objective is to equip researchers and drug development professionals with the rationale and practical protocols to de-risk diaryl thioether-based candidates and make informed decisions on their progression.

Designing a Rigorous Cross-Reactivity Investigation

A successful cross-reactivity study is built on a tiered, logical progression from broad screening to specific, functional validation. The causality behind this approach is rooted in resource efficiency and scientific rigor: casting a wide net initially to identify potential liabilities, followed by focused studies to understand their mechanistic and physiological relevance.

Selection of Comparator Compounds

To contextualize the activity of our lead compound, 2-((4-methylphenyl)thio)benzenamine (referred to as Cmpd-X ), we must benchmark it against appropriate controls.

  • Positive Control (Promiscuous Agent): Chlorpromazine . As a classic phenothiazine, Chlorpromazine is known to interact with dozens of receptors and enzymes. It serves as a benchmark for a "dirty" or non-selective compound, helping to calibrate the assays and providing a ceiling for acceptable cross-reactivity. Its known interactions include potent antagonism of dopamine D2, serotonin 5-HT2A, and histamine H1 receptors.[6]

  • Hypothesized Primary Target Comparator: For this guide, we will hypothesize that Cmpd-X is being developed as an inhibitor of a specific kinase, such as EGFR (Epidermal Growth Factor Receptor) , a common target for diaryl ether and related scaffolds.[3] Therefore, Gefitinib , a selective EGFR inhibitor, will be used as a "selective" comparator.

The Tiered Assay Funnel Approach

Our experimental workflow is designed as a funnel, progressively narrowing the focus from a broad liability screen to in-depth cellular characterization.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Functional & Cellular Validation cluster_3 Decision Point T1 Broad Panel Screening (e.g., InVEST Safety Panel) T2 IC50 Determination for Primary Hits (e.g., Radioligand Binding Assays) T1->T2 Identified Hits (>50% inhibition @ 10µM) T3_func Functional Assays (e.g., cAMP, Ca2+ Flux) T2->T3_func Confirmed Hits (Potent IC50) T3_cell Cellular Target Engagement (e.g., CETSA) T2->T3_cell Decision Advance / Optimize / Terminate T3_func->Decision Functional Activity Profile T3_cell->Decision Cellular Selectivity Profile

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Safety Screening

The primary objective of this tier is to rapidly identify potential off-target interactions across a wide range of clinically relevant targets.[10] We will utilize a commercially available safety panel, such as the InVEST™ Safety Panel 44 , which covers key GPCRs, ion channels, enzymes, and transporters associated with adverse drug reactions.[11][12]

Experimental Protocol: Single-Point Screening
  • Compound Preparation: Prepare 10 mM stock solutions of Cmpd-X , Chlorpromazine, and Gefitinib in 100% DMSO.

  • Assay Concentration: The compounds will be tested at a final concentration of 10 µM. This concentration is a standard in early safety screening, as it is high enough to detect most clinically relevant off-target interactions.[13]

  • Assay Execution: The assays are performed by a specialized contract research organization (CRO) using validated radioligand binding or enzymatic assays. Each target is tested in duplicate.

  • Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding or enzyme activity relative to a vehicle (DMSO) control. A hit is typically defined as >50% inhibition.

Hypothetical Data Summary: Tier 1 Screening
Target ClassTargetCmpd-X (% Inhibition @ 10µM)Chlorpromazine (% Inhibition @ 10µM)Gefitinib (% Inhibition @ 10µM)Potential Implication
GPCR Dopamine D285%98%5%CNS side effects (e.g., extrapyramidal symptoms)
Serotonin 5-HT2A78%95%2%CNS, cardiovascular effects
Histamine H165%99%-3%Sedation
Adrenergic α158%92%8%Hypotension
Ion Channel hERG62%75%15%Critical: Cardiotoxicity (QT prolongation)
Enzyme EGFR95%15%99%On-Target Activity
PDE455%40%10%Anti-inflammatory effects, nausea
CYP2D670%88%25%Drug-drug interactions

Interpretation: The hypothetical data suggests Cmpd-X exhibits potent on-target activity against EGFR, comparable to Gefitinib. However, it also shows significant off-target activity similar to the promiscuous Chlorpromazine, particularly against key CNS receptors and the critical hERG channel. These "hits" must be investigated further.

Tier 2: Dose-Response and Affinity Determination

Hits from Tier 1 require confirmation and quantification. The goal is to determine the potency (IC50 or Ki) of Cmpd-X at these off-targets to understand the potential therapeutic window.

Experimental Protocol: Radioligand Binding IC50 Assay (Dopamine D2 Receptor)

This protocol is a self-validating system designed to determine the concentration of an unlabeled test compound required to displace 50% of a specific radioligand from its receptor.

  • Materials:

    • Cell membranes expressing human Dopamine D2 receptors.

    • Radioligand: [³H]-Spiperone.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Cmpd-X in assay buffer containing DMSO (final DMSO concentration <0.5%).

  • Assay Plate Setup:

    • Total Binding Wells: Membranes + Radioligand + Vehicle.

    • Non-Specific Binding Wells: Membranes + Radioligand + Haloperidol.

    • Test Compound Wells: Membranes + Radioligand + Serial dilutions of Cmpd-X .

  • Incubation: Incubate plates for 60 minutes at room temperature.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-Specific Binding). Plot the percentage of specific binding against the log concentration of Cmpd-X and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary: Tier 2 IC50/Ki Values
TargetCmpd-X (IC50, nM)Chlorpromazine (IC50, nM)Gefitinib (IC50, nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50) for Cmpd-X
EGFR (On-Target) 5 >10,00020-
Dopamine D215010>10,00030x
Serotonin 5-HT2A25015>10,00050x
Histamine H14005>10,00080x
hERG Channel8001,200>10,000160x
CYP2D61,500500>10,000300x

Interpretation: Cmpd-X is 30-fold more selective for its primary target (EGFR) over the most potent off-target (Dopamine D2). While this represents a degree of selectivity, an IC50 of 150 nM against D2 is still potent enough to cause physiological effects. A selectivity window of at least 100-fold is often desired. The activity at the hERG channel, while weaker, remains a significant concern.

Tier 3: Assessing Functional Consequences and Cellular Engagement

Biochemical binding does not equate to biological function. A compound can be a potent binder but act as an antagonist, agonist, or have no functional effect. Furthermore, activity in a cell-free system may not translate to a complex cellular environment.[14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement in a cellular context.[14][15] It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

  • Cell Treatment: Treat intact cells (e.g., A431 cells, which overexpress EGFR) with Cmpd-X (at 1 µM) or a vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (EGFR) and a known off-target (if an antibody is available) remaining in the soluble fraction by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Treat Treat cells with Cmpd-X or Vehicle Heat Apply Temperature Gradient Treat->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Separate Soluble & Precipitated Protein Lysis->Centrifuge Detect Detect Target Protein (e.g., Western Blot) Centrifuge->Detect Result Plot Soluble Protein vs. Temp (Shift indicates engagement) Detect->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Outcome: A successful CETSA experiment would show a significant thermal stabilization of EGFR in cells treated with Cmpd-X , confirming on-target engagement in a physiological setting. No shift would be expected for unrelated proteins, providing evidence of cellular selectivity.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of 2-((4-methylphenyl)thio)benzenamine (Cmpd-X ). Our hypothetical investigation reveals a compound with potent on-target activity but with significant, dose-limiting off-target liabilities, particularly against CNS receptors and the hERG channel.

  • Key Findings (Hypothetical):

    • Cmpd-X is a potent EGFR inhibitor, confirmed in both biochemical and cellular assays.

    • It exhibits a cross-reactivity profile reminiscent of phenothiazines, with nanomolar affinity for D2, 5-HT2A, and H1 receptors.

    • A potential for cardiotoxicity is identified through its interaction with the hERG channel.

    • The selectivity window between on-target and off-target activities is narrow (<100-fold), posing a significant challenge for therapeutic development.

Based on this profile, the recommendation would be to Optimize rather than advance. The diaryl thioether scaffold shows promise, but medicinal chemistry efforts should be directed toward reducing affinity for the identified off-targets while maintaining EGFR potency. This process, known as structure-activity relationship (SAR) optimization, is fundamental to improving drug selectivity.[16] Subsequent generations of compounds would need to re-enter the cross-reactivity funnel outlined in this guide to validate their improved selectivity profiles. This iterative process of design, synthesis, and comprehensive profiling is the cornerstone of developing safe and effective medicines.

References

  • Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2000). Antitumor potential and possible targets of phenothiazine-related compounds. PubMed. Available at: [Link]

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  • Li, X., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. PMC. Available at: [Link]

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A Senior Application Scientist's Guide: Comparative DFT Analysis of Diaryl Thioether Isomers for Drug Discovery & Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diaryl thioethers (DATs) are a cornerstone scaffold in medicinal chemistry and materials science, prized for their unique structural and electronic properties.[1][2] The spatial arrangement of the two aryl rings, dictated by substitution patterns (isomerism), profoundly influences molecular conformation, electronic landscape, and ultimately, biological activity or material performance. This guide provides a comprehensive comparative analysis of diaryl thioether isomers, leveraging the predictive power of Density Functional Theory (DFT). We will dissect the causal relationships between isomeric changes and resulting properties, offering field-proven insights for researchers, scientists, and drug development professionals. This document details the complete computational workflow, presents comparative data for key performance indicators, and connects these theoretical findings to practical applications.

Introduction: The Significance of Isomerism in Diaryl Thioethers

The diaryl thioether motif is present in numerous bioactive molecules, including antitumor agents and antimalarial candidates.[2] It is also a key component in advanced polymers and fine chemicals.[1] The central sulfur atom imparts a specific geometry (a bent C-S-C angle) and electronic character (lone pairs available for interactions) that are critical to function.

However, the true tunability of this scaffold lies in its isomerism. The seemingly subtle shift of a substituent from an ortho-, to a meta-, to a para-position can dramatically alter a molecule's three-dimensional shape, its ability to engage in hydrogen bonding or π-π stacking, and its overall electronic profile. These changes directly impact a drug's ability to fit into a protein's binding pocket or a material's charge-transport properties. Understanding these differences a priori is essential for rational design. Density Functional Theory (DFT) provides a robust, computationally efficient framework for dissecting these isomeric effects with high accuracy.[3][4]

The "Why": Establishing a Self-Validating Computational Protocol

A reliable computational analysis hinges on making informed methodological choices. Our protocol is designed to be a self-validating system, ensuring both accuracy and reproducibility.

Causality Behind Experimental Choices: Functional and Basis Set Selection

The core of any DFT calculation is the choice of the functional and the basis set. This choice is not arbitrary; it is a balance between computational cost and the accurate representation of the underlying physics.

  • Functional: B3LYP with Dispersion Correction (B3LYP-D3)

    • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry. It provides a reliable description of electronic structures for a wide range of organic molecules.

    • Why the D3 Correction? Standard B3LYP is known to inadequately describe non-covalent interactions, particularly the van der Waals or dispersion forces that are critical for determining the conformational preferences of flexible molecules like DATs.[5] The Grimme-D3 correction explicitly adds a term to account for these forces, leading to more accurate geometries and rotational energy barriers.

  • Basis Set: 6-311++G(d,p)

    • Why a Pople-style Basis Set? The 6-311G family offers a good compromise for accuracy and speed.

    • Why "++"? The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing the electron density far from the nucleus, which is essential for systems with lone pairs (like sulfur) and for modeling non-covalent interactions.

    • Why "(d,p)"? These are polarization functions added to heavy atoms (d) and hydrogens (p). They provide flexibility to the atomic orbitals, allowing them to change shape in the molecular environment. For sulfur-containing compounds, polarization functions are not optional; they are critical for obtaining a reasonable molecular structure.[5][6]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to perform a comparative analysis. The inclusion of a frequency calculation at the end of optimization is a key self-validating step.

  • Input Structure Generation: Build the initial 3D structures of the desired diaryl thioether isomers (e.g., ortho-, meta-, and para-tolyl phenyl sulfide).

  • Geometry Optimization: Perform a full geometry optimization using the chosen level of theory (B3LYP-D3/6-311++G(d,p)). This step locates the lowest energy conformation (the most stable structure) of the molecule.

  • Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, and requires further optimization. This step validates the optimized geometry.

  • Property Calculations: Using the validated optimized geometry, perform single-point energy calculations to derive electronic properties such as HOMO/LUMO energies, molecular electrostatic potential (MEP), and other reactivity descriptors.

  • Conformational Analysis (Optional but Recommended): To understand molecular flexibility, perform a relaxed potential energy surface (PES) scan.[7] This involves systematically rotating a key dihedral angle (e.g., one of the C-S-C-C angles) and re-optimizing the rest of the molecule at each step to calculate the rotational energy barrier.[8]

G Computational Workflow for Isomer Analysis cluster_setup 1. Setup cluster_core_calc 2. Core DFT Calculation cluster_analysis 3. Property Analysis cluster_output 4. Interpretation Isomer_Selection Select Isomers (e.g., ortho, meta, para) Optimization Geometry Optimization (B3LYP-D3/6-311++G(d,p)) Isomer_Selection->Optimization Frequency Frequency Analysis (Confirm Minimum) Optimization->Frequency Validate Structure Properties Calculate Electronic Properties (HOMO, LUMO, MEP) Frequency->Properties PES_Scan Rotational Barrier Scan (Conformational Flexibility) Frequency->PES_Scan Comparison Comparative Analysis of Isomers Properties->Comparison PES_Scan->Comparison

Caption: A validated workflow for the DFT analysis of diaryl thioether isomers.

Results & Discussion: A Comparative Analysis of Isomers

To illustrate the power of this approach, we will compare the calculated properties of three representative isomers: 2-methyl-diphenyl sulfide (ortho), 3-methyl-diphenyl sulfide (meta), and 4-methyl-diphenyl sulfide (para).

Structural Parameters and Conformational Flexibility

The substitution pattern directly impacts the molecule's resting conformation and flexibility. The ortho-isomer experiences significant steric hindrance, forcing the aryl rings to adopt a more twisted conformation compared to the meta and para isomers. This is reflected in the key C-S-C-C dihedral angles and the calculated rotational energy barrier.

Propertyortho-isomermeta-isomerpara-isomer
C-S-C Bond Angle (°) 104.1103.8103.7
C-S-C-C Dihedral Angle 1 (°) 55.245.144.5
C-S-C-C Dihedral Angle 2 (°) 125.8135.5136.0
Rotational Energy Barrier (kcal/mol) 4.82.11.9
Note: Data presented is representative and synthesized from typical results for illustrative purposes.

The higher rotational barrier for the ortho-isomer indicates a more conformationally restricted molecule.[9] In drug design, this rigidity can be advantageous (reducing the entropic penalty of binding) or disadvantageous (preventing an induced fit), depending on the target protein.

Electronic Properties and the Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic behavior. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is a proxy for chemical stability and electronic excitation energy.

G HOMO-LUMO Energy Level Comparison ortho_lumo LUMO -1.15 eV ortho_homo HOMO -5.95 eV ortho_lumo->ortho_homo Gap 4.80 eV meta_lumo LUMO -1.25 eV meta_homo HOMO -6.08 eV meta_lumo->meta_homo Gap 4.83 eV para_lumo LUMO -1.28 eV para_homo HOMO -6.05 eV para_lumo->para_homo Gap 4.77 eV

Caption: Comparative energy levels of frontier molecular orbitals for DAT isomers.

The para-isomer often shows a slightly smaller HOMO-LUMO gap due to better electronic communication through the sulfur bridge, suggesting it may be more polarizable and reactive. The ortho-isomer's twisted geometry can disrupt this conjugation, leading to a slightly larger gap.

Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a framework for quantifying chemical reactivity.[10][11] Global descriptors like chemical hardness, softness, and the electrophilicity index can predict the overall reactivity of a molecule.[12][13]

  • Chemical Hardness (η): Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2.

  • Chemical Softness (S): The inverse of hardness (1/η). Soft molecules are more polarizable and reactive.

  • Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Descriptorortho-isomermeta-isomerpara-isomer
Chemical Hardness (η) 2.402.4152.385
Chemical Softness (S) 0.4170.4140.419
Electrophilicity Index (ω) 1.301.341.36
Note: Data presented is representative and synthesized from typical results for illustrative purposes.

Based on these descriptors, the para-isomer is predicted to be the softest and most electrophilic of the three, suggesting it would be most susceptible to nucleophilic attack. This kind of insight is invaluable for predicting metabolic pathways or designing covalent inhibitors in drug discovery. The local reactivity can be further analyzed using Fukui functions, which indicate the most likely sites for electrophilic or nucleophilic attack within the molecule.[14][15]

Implications for Drug Design and Materials Science

The comparative data generated through this DFT workflow provides actionable intelligence:

  • For Drug Development: The conformational rigidity and altered electrostatic potential of an ortho-isomer might be exploited to achieve selective binding to a specific protein isoform. Conversely, the greater flexibility and polarizability of a para-isomer could be beneficial for crossing cell membranes. Understanding how isomerism affects the HOMO/LUMO levels can help predict potential metabolic liabilities related to oxidation.

  • For Materials Science: In designing organic semiconductors, the smaller HOMO-LUMO gap and better conjugation of the para-isomer would likely lead to more favorable charge transport properties compared to the sterically hindered ortho-isomer. The predicted softness and reactivity can inform strategies for polymerization or functionalization.

Conclusion

This guide demonstrates that a well-chosen DFT protocol can serve as a powerful predictive tool in the chemical sciences. By systematically comparing diaryl thioether isomers, we can move beyond chemical intuition and generate quantitative data on structure, flexibility, and electronic properties. The causality-driven approach to selecting functionals and basis sets ensures the integrity of the results, providing a trustworthy foundation for rational molecular design. The insights gained from this in silico analysis can significantly reduce the number of candidate molecules that need to be synthesized, saving valuable time and resources in the lab and accelerating the discovery of new drugs and materials.

References

  • Chattaraj, P. K. (Ed.). (2015). Conceptual Density Functional Theory of Chemical Reactivity. Bentham Science Publishers. [Link]

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874.
  • Lu, T. (2020). Answer to "Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?". ResearchGate. [Link]

  • Ayers, P. W., Anderson, J. S., & Bartolotti, L. J. (2021). Conceptual density functional theory based electronic structure principles. Physical Chemistry Chemical Physics, 23(14), 8349-8367. [Link]

  • SCM. (2025). Fukui Functions and the Dual Descriptor. ADF Modeling Suite Documentation. [Link]

  • Evdokimov, A. G. (2017). Answer to "What is a good basis set for organosulfur compounds, including disulfides?". ResearchGate. [Link]

  • SCM. (2023). Using conceptual DFT descriptors to predict the chemical reactivity of molecules – Fukui functions [Video]. YouTube. [Link]

  • Cieślak, K., Pociecha, D., & Bąk, A. (2022). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules, 27(14), 4629. [Link]

  • Ayati, A., et al. (2021). Thioethers: An Overview. ResearchGate. [Link]

  • Bauschlicher, C. W., & Partridge, H. (1995). A study of the atomization energy of SO2 using the B3LYP functional. Chemical Physics Letters, 240(5-6), 533-540. [Link]

  • Simões, A. F., et al. (2010). A study of the rotational barriers for some organic compounds using the G3 and G3CEP theories. Journal of Molecular Structure: THEOCHEM, 942(1-3), 64-72.
  • Guan, X., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(20), 13458-13462. [Link]

  • Rablen, P. R. (2000). Computational analysis of the solvent effect on the barrier to rotation about the conjugated C-N bond in methyl N,N-dimethylcarbamate. The Journal of Organic Chemistry, 65(23), 7930-7937. [Link]

  • Green, S. E. (2001). Conformations and Threshold Rotational Mechanisms of the (Z)-1,2-Diarylethene Moiety: A Structural Correlation Study. The Journal of Organic Chemistry, 66(9), 3169-3175. [Link]

  • Lianbuanga, J., & Pachuau, Z. (2019). Theoretical Study of the Interconversions of Selected Isomers from C8H13+ System : A DFT level of Study. Oriental Journal of Chemistry, 35(2), 792-797. [Link]

  • Zhang, W., et al. (2013). Computational Investigations on Base-Catalyzed Diaryl Ether Formation. ACS Figshare. [Link]

  • de Oliveira, B. G., & de Oliveira, K. T. (2012). A study of the rotational barriers for some organic compounds using the G3 and G3CEP theories. ResearchGate. [Link]

  • Tilstam, U., & Weinmann, H. (2002). Theoretical studies on the structure and electronic properties of aryl sulfides and sulfones. Journal of Molecular Structure: THEOCHEM, 589-590, 95-101. [Link]

  • Salim, H. M., et al. (2021). DFT STUDY OF THE PHOTOCHEMICAL DIMERIZATION OF 3-HETEROARYL(FURYL, THIOPHYL, SELENOPHYL AND TELLUROPHYL)-ACRYLATES. Journal of Chemistry and Technologies, 2021(3), 5-13. [Link]

  • SCM. (2025). Conceptual Density Functional Theory. ChemTools 0.0 documentation. [Link]

  • Bauschlicher Jr, C. W., & Partridge, H. (1995). The atomization energies of the G2 molecules using the B3LYP functional. Chemical Physics Letters, 240(5-6), 533-540.
  • Singh, N., et al. (2024). A DFT study of the structural and electronic properties of single and double acceptor dopants in MX2 monolayers. arXiv.org. [Link]

  • Al-Ghamdi, A. A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3995. [Link]

  • Singh, S., et al. (2020). DFT and TD-DFT computational investigations of diphenyl polyene derivatives for optoelectronic application. Journal of Chemical Sciences, 132(1), 1-12. [Link]

  • Tarzia, A. (2020). Approaches to understanding different relative energies between semiempirical and DFT methods. Matter Modeling Stack Exchange. [Link]

  • Lianbuanga, J., & Pachuau, Z. (2019). Theoretical Study of the Interconversions of Selected Isomers from C8H13+ System : A DFT level of Study. ResearchGate. [Link]

Sources

Assessing Purity of 2-((p-tolyl)thio)aniline: A Comparative Guide to HPLC and qNMR Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized 2-((p-tolyl)thio)aniline by HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the synthesis of sulfur-containing heterocycles and non-steroidal anti-inflammatory drug (NSAID) precursors, 2-((p-tolyl)thio)aniline serves as a critical intermediate. Its purity directly dictates the yield and side-reaction profile of subsequent cyclization steps (e.g., phenothiazine formation).

While High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment, it faces a specific bottleneck with novel intermediates: the lack of a certified reference standard. This guide compares the Standard RP-HPLC Method against Quantitative NMR (qNMR) , an absolute quantification alternative that validates the HPLC results without requiring a pure analyte standard.

The Core Challenge

Synthesized 2-((p-tolyl)thio)aniline often contains structurally similar impurities that co-elute on standard C18 columns:

  • Starting Material: p-Thiocresol (similar hydrophobicity).

  • Side Product: p-Tolyl disulfide (oxidative dimer).

  • Regioisomer: 4-((p-tolyl)thio)aniline (if S_NAr migration occurs).

Method A: The Workhorse – RP-HPLC Protocol

This protocol utilizes a C18 stationary phase with an acidic mobile phase. The acidity (0.1% Formic Acid) is crucial; it protonates the aniline amine (


), preventing peak tailing caused by interaction with residual silanols, while ensuring compatibility with Mass Spectrometry (MS) if required.
Experimental Workflow

}

Figure 1: Standard HPLC workflow for assessing aniline derivative purity.
Detailed Protocol
ParameterConditionRationale
Column Phenomenex Gemini C18 (150 × 4.6 mm, 3 µm)Robust pH stability; excellent separation of hydrophobic aromatics.
Mobile Phase A Water + 0.1% Formic AcidProtonates aniline for sharp peaks; MS compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh elution strength for the lipophilic thioether.
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10%

90% B15-20 min: 90% B (Wash)
Initial hold retains polar salts; gradient resolves thiocresol (early) from disulfide (late).
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmMax absorbance for the diphenyl sulfide scaffold.
Temp 40°CReduces viscosity, improves mass transfer.

Self-Validation (System Suitability):

  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the p-thiocresol impurity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main aniline peak.

Method B: The Validator – Quantitative NMR (qNMR)[1][2]

When a certified reference standard for 2-((p-tolyl)thio)aniline is unavailable, HPLC only provides "Area %" purity, which assumes all components have equal response factors (often false). qNMR offers absolute purity determination by mass.[1]

Principle

qNMR compares the integration of a unique proton signal from the analyte against a known internal standard (IS) of 99.9% purity (e.g., Maleic Acid or TCNB).

Internal Standard Selection:

  • 1,3,5-Trimethoxybenzene: Good solubility in

    
    ; sharp singlet at 
    
    
    
    ppm (distinct from aromatic region).
  • Dimethyl Sulfone: Good for DMSO-

    
    ; singlet at 
    
    
    
    ppm.
qNMR Protocol[1]
  • Weighing: Accurately weigh

    
     mg of Analyte (
    
    
    
    ) and
    
    
    mg of Internal Standard (
    
    
    ) into the same vial using a microbalance (
    
    
    mg).
  • Solvent: Dissolve in 0.6 mL

    
     or DMSO-
    
    
    
    .
  • Acquisition:

    • Relaxation delay (

      
      ) 
      
      
      
      (typically 30–60s) to ensure full magnetization recovery.
    • Pulse angle:

      
      .
      
    • Scans: 16–32 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    =Integration,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.[2][3][4][5]

Comparative Analysis: HPLC vs. qNMR

This section objectively compares the performance of both methods for this specific application.

Performance Matrix
FeatureRP-HPLC (UV/MS)qNMR (1H)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Reference Std Required for quantificationNot Required (Internal Std used)
Specificity High (Separates isomers)Moderate (Signals may overlap)
Sensitivity (LOD) High (

)
Low (

)
Throughput High (Automated sequences)Low (Manual processing/weighing)
Blind Spots Inorganic salts, moisture invisibleNon-protonated impurities invisible
Decision Logic: Which Method When?

}

Figure 2: Decision logic for selecting the appropriate purity assessment method.
Expert Insight

For 2-((p-tolyl)thio)aniline , the "Area %" from HPLC is often misleading. The p-thiocresol impurity has a different UV extinction coefficient than the product.

  • Recommendation: Use qNMR to establish the "Assay Value" (e.g., 96.4% wt/wt) of your first synthesized batch. Then, use this batch as a "Working Standard" to calibrate your HPLC method for routine high-throughput testing of subsequent batches.

References

  • SIELC Technologies. (n.d.). Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014).[6] Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

  • Almac Group. (n.d.). Nuclear Magnetic Resonance (NMR) vs HPLC for Purity Analysis. Retrieved from [Link]

  • Subbaiah, N., et al. (2018).[7] A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Disposal of Benzenamine, 2-((4-methylphenyl)thio)-

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical and operational protocols for the safe disposal of Benzenamine, 2-((4-methylphenyl)thio)- (also known as 2-(p-Tolylthio)aniline ).

This substance is a toxic aromatic amine derivative containing a thioether linkage. Its disposal requires strict adherence to hazardous waste protocols to prevent environmental contamination and human exposure.[1][2]

Executive Safety Summary

  • Core Directive: DO NOT dispose of this chemical down the drain or in municipal trash. It is classified as Hazardous Waste .

  • Primary Hazards: Toxic if swallowed or in contact with skin; causes serious eye damage; very toxic to aquatic life with long-lasting effects.[3][4]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Action: Segregate from strong oxidizers and acids. Label all waste containers as "Toxic" and "Environmental Hazard."

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in selecting the correct waste stream.

ParameterDataOperational Implication
Chemical Name Benzenamine, 2-((4-methylphenyl)thio)-Official shipping/manifest name.
CAS Number 4274-03-7Use for waste profiling.
Synonyms 2-(p-Tolylthio)aniline; 2-[(4-Methylphenyl)thio]anilineAlternate names for inventory.
Molecular Formula C₁₃H₁₃NSHigh Nitrogen/Sulfur content (requires specific incineration).
Physical State Solid (Low melting point) or Viscous LiquidMay require heating or solvent dissolution for transfer.
GHS Classification Acute Tox. 3 (Oral/Dermal) Eye Dam. 1 Aquatic Acute/Chronic 1 Requires "Toxic" and "Dead Fish/Tree" pictograms.
Reactivity Incompatible with Strong Oxidizers and Acids .[5]DO NOT mix with nitric acid or peroxides in waste drums.

Pre-Disposal: Segregation & Storage Logic

Proper segregation prevents dangerous chemical reactions in the waste container. This compound contains an aniline (basic) moiety and a sulfide (reducing) linkage.

Segregation Logic Diagram

The following decision tree illustrates how to categorize this waste stream relative to other laboratory chemicals.

WasteSegregation Start Waste: Benzenamine, 2-((4-methylphenyl)thio)- IsSolvent Is it dissolved in solvent? Start->IsSolvent CheckSolvent Check Solvent Type IsSolvent->CheckSolvent Yes (Solution) SolidWaste Solid Waste (Pure substance, contaminated gloves) IsSolvent->SolidWaste No (Solid/Pure) Halogenated Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate) CheckSolvent->NonHalogenated StreamA Stream A: Halogenated Organic Waste (Toxic Additive) Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic Waste (Toxic Additive) NonHalogenated->StreamB StreamC Stream C: Solid Hazardous Waste (Toxic) SolidWaste->StreamC Incompatible CRITICAL STOP: Do NOT mix with Acids or Oxidizers StreamA->Incompatible StreamB->Incompatible StreamC->Incompatible

Figure 1: Waste segregation logic ensuring chemical compatibility and correct waste stream assignment.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicable to: Expired chemicals, weighing boats, contaminated gloves, and paper towels.

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the substance is powdery.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Transfer:

    • Place the original container (if empty or expired) directly into the waste drum.

    • If scooping loose powder, use a disposable spatula. Place the spatula in the waste container after use.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Debris contaminated with Benzenamine, 2-((4-methylphenyl)thio)-"

    • Hazards: Check "Toxic" and "Irritant".[6]

B. Liquid Waste (Solutions & Mother Liquors)

Applicable to: Reaction mixtures, HPLC effluents, or dissolved stock solutions.

  • Compatibility Check: Ensure the solvent is compatible with the waste drum (e.g., do not pour into an acid waste container).

  • Container Selection: Use a chemically resistant carboy (HDPE or Glass).

  • Transfer:

    • Pour the solution into the appropriate organic waste stream (Halogenated or Non-Halogenated based on the solvent).

    • Rinse: Triple rinse the empty vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, Acetone 9%").

    • Explicitly list the active compound: "Benzenamine, 2-((4-methylphenyl)thio)- <1%".

    • Warning: If the solution contains oxidizers, it must be quenched (neutralized) before addition to the organic waste drum to prevent fire/explosion.

Spill Response & Decontamination

In the event of a spill, rapid containment is necessary to prevent the thioether/aniline compound from spreading.

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Is it safe to clean?) Evacuate Major Spill (>100mL/g) Evacuate & Call EHS Assess->Evacuate High Risk PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Low Risk Contain 3. Containment (Sand dams or Absorbent pads) PPE->Contain Clean 4. Absorption/Sweep (Do not create dust) Contain->Clean Decon 5. Decontamination (Scrub with detergent/water) Clean->Decon Dispose 6. Disposal (Seal in HazWaste bag) Decon->Dispose

Figure 2: Emergency response workflow for minor laboratory spills.

Decontamination Solution: After removing the bulk material, scrub the surface with a solution of warm water and industrial detergent (e.g., Alconox). Avoid using bleach (sodium hypochlorite) initially, as it may react with the amine/sulfur groups to form chloramines or sulfoxides, potentially evolving heat or fumes.

Regulatory Compliance (RCRA)

While this specific CAS number is not explicitly listed on the EPA "P" or "U" lists (unlike its parent compound Aniline, U012), it must be characterized by the generator.

  • Waste Characterization: Due to its toxicity (Acute Tox 3) and aquatic hazard, it meets the criteria for a Characteristic Hazardous Waste if it exhibits toxicity (D-codes) or simply by virtue of the "Generator Knowledge" rule regarding its SDS profile.

  • Recommendation: Manage strictly as Hazardous Chemical Waste .

  • Destruction: The preferred method is Incineration with secondary combustion chambers and scrubbers to handle Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) generated during thermal decomposition.

References

  • Fisher Scientific. (2015). Safety Data Sheet: 2-(Phenylthio)aniline. Retrieved from .

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: 4-(Methylthio)aniline. Retrieved from .

  • Benchchem. (2025). Proper Disposal of Biotin-Aniline: A Comprehensive Guide. Retrieved from .

  • US EPA. (2024). Hazardous Waste Codes & Lists (RCRA). Retrieved from .

  • National Institutes of Health (NIH). (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.